1,4-Thioxane-1,1-dioxide
Description
The exact mass of the compound 1,4-Oxathiane, 4,4-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-oxathiane 4,4-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUZECKUVNAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059352 | |
| Record name | 1,4-Oxathiane, 4,4-dioxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-61-9 | |
| Record name | 1,4-Oxathiane, 4,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxathiane sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioxane sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Oxathiane, 4,4-dioxide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Oxathiane, 4,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxathiane 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Oxathiane sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE8GT96GQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Thioxane-1,1-dioxide, a heterocyclic compound, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structural features, combining a sulfone group with an ether linkage within a six-membered ring, impart specific chemical properties that make it a valuable intermediate. The sulfone group, being a strong electron-withdrawing moiety, activates adjacent positions for nucleophilic attack and can participate in various elimination and rearrangement reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₃S | [1][2][3] |
| Molecular Weight | 136.17 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 129-135 °C | [3][4][5] |
| Boiling Point | 130-140 °C at 1 Torr | [5] |
| Density | ~1.283 g/cm³ (estimate) | [5] |
| Solubility | Soluble in water. | [6] |
| Flash Point | 159.2 °C | [5] |
| Refractive Index | ~1.4640 (estimate) | [5] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of cyclic sulfones. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.
Key aspects of its reactivity include:
-
Acidity of α-Protons: The protons on the carbons adjacent to the sulfonyl group (positions 2 and 6) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions.
-
Nucleophilic Substitution: The carbon atoms adjacent to the sulfonyl group are susceptible to nucleophilic attack, although this is less common than deprotonation.
-
Thermal Elimination: At high temperatures, cyclic sulfones can undergo elimination reactions to form unsaturated compounds.
-
Reductive Desulfonylation: The sulfonyl group can be removed under reducing conditions, which can be a useful synthetic strategy.
The following diagram illustrates the key chemical transformations of this compound.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of 1,4-thioxane.[5][7]
Materials:
-
1,4-Thioxane (208 g)
-
Glacial Acetic Acid (300 mL)
-
30% Hydrogen Peroxide (400 mL)
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, combine 208 g of 1,4-thioxane with 300 mL of glacial acetic acid.
-
To this solution, add 400 mL of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure this compound (approximately 204 g, 70% yield).[5][7]
-
The purity of the product can be confirmed by measuring its melting point (expected: 129-135 °C).
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform is expected to show two multiplets corresponding to the two sets of magnetically non-equivalent methylene protons.[8]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the molecule.
4.2.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfone group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-O-C ether linkage will also show a characteristic stretching band around 1100 cm⁻¹. The spectrum can be obtained using a KBr pellet or as a nujol mull.
4.2.3 Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 136, corresponding to the molecular weight of the compound.[9] The fragmentation pattern will be consistent with the structure, showing losses of SO₂, C₂H₄O, and other fragments. Electron ionization (EI) is a common method for analyzing this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from incompatible materials. When heated to decomposition, it may emit toxic fumes of sulfur oxides.[6]
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility in drug discovery and development stems from the ability to introduce the sulfone moiety, which can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. The cyclic nature of the molecule also provides a rigid scaffold for the construction of conformationally constrained analogs of bioactive compounds. It is also used in the production of dyes and polymers.[6]
Conclusion
This compound is a readily accessible and synthetically versatile building block with a range of applications in chemical research and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a starting point for its synthesis and characterization, enabling researchers to leverage its unique reactivity in the design and synthesis of novel molecules.
References
- 1. This compound - Yuanli Tech [yonlytech.com]
- 2. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4,4-Dioxo-1,4-oxathiane | 107-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 107-61-9 [chemicalbook.com]
- 8. This compound(107-61-9) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(107-61-9) MS [m.chemicalbook.com]
An In-depth Technical Guide to 1,4-Thioxane-1,1-dioxide (CAS: 107-61-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Thioxane-1,1-dioxide (CAS number 107-61-9), a versatile heterocyclic compound. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in various scientific domains, and essential safety and handling information.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder, recognized as a stable and key intermediate in organic synthesis.[1][2][3] Its unique oxathiane ring structure is pivotal to its reactivity and utility in developing novel materials and pharmaceutical intermediates.[3] This compound is soluble in water.[4]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 107-61-9 |
| Molecular Formula | C4H8O3S[3][4] |
| Molecular Weight | 136.17 g/mol [3] |
| EINECS Number | 203-507-7[4] |
| PubChem CID | 7878[3] |
| RTECS Number | RP4375000[2] |
| HS Code | 2934999090[2] |
| Physical Property | Value |
| Appearance | White to off-white powder/crystal[2][5] |
| Melting Point | 131-135 °C[3] |
| Boiling Point | 339.7 °C at 760 mmHg[2] |
| Density | 1.308 g/cm³[2] |
| Flash Point | 159.2 °C[2] |
| Refractive Index | 1.47[2] |
| Vapor Pressure | 0.000178 mmHg at 25 °C[2] |
| Stability | Stable under normal temperatures and pressures[2][4] |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the oxidation of 1,4-thioxane.[1]
Experimental Protocol: Oxidation of 1,4-Thioxane
A common and effective method for the synthesis of this compound is detailed below.[5][6]
Materials:
-
1,4-Thioxane (208 grams)
-
Acetic acid (300 ml)
-
30% Hydrogen peroxide (400 ml)
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, combine 208 grams of 1,4-thioxane with 300 ml of acetic acid and 400 ml of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent to dryness.
-
Recrystallize the resulting solid from a dichloromethane-cyclohexane mixture.
-
This process yields approximately 204 grams of this compound (a 70% yield) with a melting point of 76-78 °C.[5][6]
Applications in Research and Development
This compound is a valuable intermediate in several industrial and scientific fields.
Pharmaceutical and Drug Development
In the pharmaceutical industry, this compound serves as a crucial precursor for synthesizing complex molecules and new therapeutic agents.[1][3] Its structural features are leveraged to create novel drug candidates.[7] It is also used in the production of various pharmaceuticals.[3][4]
Polymer Chemistry and Material Science
This compound is employed in the creation of advanced polymers with customized properties.[1][3] It allows for the introduction of specific structural features into polymer chains, enhancing material performance in demanding applications.[1]
Organic Synthesis and Agrochemicals
As a versatile building block, it participates in a variety of organic reactions, including oxidation, reduction, and cyclization, to form different organic compounds.[4] It is also utilized in the production of dyes and agrochemicals.[3][4]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Information
-
Irritant: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5]
-
Toxicity: Poisonous by intraperitoneal route.[4] When heated to decomposition, it emits toxic fumes of sulfur oxides.[4]
Precautionary Measures and First Aid
The following GHS precautionary statements and first aid measures should be followed:
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling.[8] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[8] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |
In case of inhalation, move the victim to fresh air. If there is skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 107-61-9 [homesunshinepharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 107-61-9 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
Solubility of 1,4-Thioxane-1,1-dioxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the solubility of 1,4-Thioxane-1,1-dioxide in organic solvents. Due to a notable absence of quantitative solubility data in publicly available scientific literature, this document focuses on providing detailed experimental protocols for determining solubility, which will empower researchers to generate the necessary data in their own laboratories.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. General descriptors indicate that it is soluble in water and organic solvents, and it presents as a white to off-white powder or a colorless liquid. The lack of precise data underscores the necessity for experimental determination to support research and development activities.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Method | Reference |
| Various Organic Solvents | - | No quantitative data available in the literature | - | - |
Experimental Protocols for Solubility Determination
To address the gap in available data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in organic solvents: the Shake-Flask Method and the Gravimetric Method.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask or vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow the excess solid to sediment. The supernatant (the clear saturated solution) is then carefully separated from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not adsorb the solute.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the compound.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.
-
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[2][3][4][5]
Methodology:
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen organic solvent at a specific temperature, as described in the Shake-Flask Method (steps 1 and 2).
-
Sampling: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: The solvent is carefully evaporated from the container. This can be done at room temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or a vacuum oven. The final weight of the container with the dry solute is recorded.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
Where:
-
Mass of solute = (Final weight of container + solute) - (Initial weight of empty container)
-
Mass of solvent = (Initial weight of container + solution) - (Final weight of container + solute)
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask Method.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
A Technical Guide to the Thermal Stability of 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,4-Thioxane-1,1-dioxide. Due to a lack of specific publicly available data for this compound, this guide draws upon information regarding analogous cyclic sulfones and outlines standard methodologies for its thermal analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who handle or utilize this compound.
Introduction to this compound
This compound is a heterocyclic organic compound with potential applications in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the generation of hazardous substances and compromise the integrity of chemical reactions.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H8O3S | [1][2] |
| Molecular Weight | 136.17 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 131-133 °C | [3] |
| Boiling Point | 220.45 °C (rough estimate) | [3] |
| Solubility | Soluble in water | [1] |
Thermal Stability and Decomposition
It is known that when heated to decomposition, this compound emits toxic fumes of sulfur oxides (SOx)[1]. During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion[1].
Studies on other cyclic sulfones indicate that their thermal stability can be influenced by ring size and substitution. For instance, five-membered cyclic sulfones tend to decompose at temperatures below 300°C, while acyclic aliphatic sulfones and those attached to two aromatic groups are generally stable up to 350°C[4]. The decomposition of a related compound, sulfolane (a five-membered cyclic sulfone), is reported to begin at approximately 200°C (392°F) and is accelerated by the presence of oxygen[5].
The primary decomposition pathway for many cyclic sulfones involves the elimination of sulfur dioxide (SO2)[4]. For sulfolane, electrolysis studies have shown that decomposition products can include carbon dioxide, sulfur dioxide, butene, and butane[5].
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard reference materials with known melting points and mass changes.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 400°C).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) will show a significant drop in mass at the onset of decomposition. The onset temperature of decomposition can be determined from the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature above the expected melting and decomposition range (e.g., 250°C).
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion. Any sharp exothermic peaks at higher temperatures may indicate decomposition.
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a compound like this compound.
Caption: Logical workflow for assessing the thermal stability of a chemical compound.
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter for its safe handling and use. While specific decomposition data is currently unavailable, it is known to produce hazardous sulfur oxides upon heating. Researchers and professionals should exercise caution when working with this compound at elevated temperatures.
It is strongly recommended that comprehensive thermal analysis using TGA and DSC be performed to establish a definitive thermal stability profile for this compound. The experimental protocols provided in this guide offer a starting point for such an investigation. The resulting data will be invaluable for ensuring the safe and effective application of this compound in research and development.
References
The Ascendance of a Heterocycle: A Technical Guide to 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and core chemical principles of 1,4-Thioxane-1,1-dioxide. A versatile heterocyclic compound, its unique structural and electronic properties have positioned it as a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
A Historical Perspective: The Discovery and Evolution of a Scaffold
The journey of this compound is intrinsically linked to the development of its parent heterocycle, 1,4-oxathiane (commonly known as 1,4-thioxane). The first synthesis of 1,4-oxathiane was reported in 1912, prepared by reacting iodoethyl ether with potassium sulfide in an alcoholic solution.[1] This foundational work paved the way for the exploration of its derivatives.
Initially, its applications were primarily in the realm of organic synthesis, where it served as a stable and versatile intermediate.[4][5] Its utility in creating more complex molecular architectures has been recognized in the production of specialty chemicals and agrochemicals.[5] More recently, the focus has shifted towards its potential in pharmaceutical development, where the sulfone group can act as a hydrogen bond acceptor and the heterocyclic ring can serve as a rigid scaffold, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₃S | [3][7] |
| Molecular Weight | 136.17 g/mol | [3][7] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 131-135 °C | [5][8] |
| Boiling Point | 130-140 °C at 1 Torr | [9] |
| Density | 1.283 g/cm³ (estimate) | [9] |
| Solubility | Soluble in water | [4] |
| LogP (Octanol/Water Partition Coefficient) | -0.8 (estimate) | [10] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra available in databases like ChemicalBook. | [11] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectra available in databases like PubChem. | [10] |
| IR (Infrared Spectroscopy) | Characteristic strong absorptions for S=O stretching in the sulfone group. | [11] |
| MS (Mass Spectrometry) | Molecular ion peak (M+) at m/z 136. | [11] |
Experimental Protocols: Synthesis and Characterization
The following section provides a detailed methodology for the laboratory-scale synthesis and purification of this compound.
Synthesis of this compound via Oxidation of 1,4-Thioxane
This protocol is based on the widely used oxidation of 1,4-thioxane with hydrogen peroxide in acetic acid.[2][3]
Materials:
-
1,4-Thioxane (1,4-Oxathiane)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Dichloromethane
-
Cyclohexane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-thioxane (1.0 equivalent) in glacial acetic acid.
-
To this solution, slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) while stirring. The addition should be done cautiously to control any potential exotherm.
-
Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a dichloromethane-cyclohexane solvent system to yield pure this compound as a white crystalline solid.[2]
Characterization:
-
Melting Point: Determine the melting point of the purified crystals and compare it with the literature value (131-135 °C).
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final product.
Experimental Workflow Diagram
Applications in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its rigid heterocyclic structure and the presence of a sulfone group make it an attractive scaffold in medicinal chemistry. The sulfone moiety can act as a potent hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the saturated ring system can provide a three-dimensional architecture that can be exploited to orient substituents in a specific manner for optimal target engagement.
Although specific drugs containing the this compound core are not yet prevalent in the market, the analogous 1,4-dioxane ring is present in the antihepatotoxic agent silybin.[12] This suggests the potential for related heterocyclic systems to be incorporated into bioactive molecules. The development of derivatives of 1,2-benzothiazine 1,1-dioxide as anti-inflammatory agents further highlights the pharmacological relevance of the sulfone moiety within a heterocyclic framework.[13]
The primary role of this compound in drug discovery is as a versatile building block for the synthesis of novel chemical entities. Its chemical stability allows for a variety of synthetic transformations to be performed on the core structure or on substituents attached to it.
Logical Relationship in Drug Scaffolding
The following diagram illustrates the logical progression from a simple heterocyclic core to a potential drug candidate, highlighting the role of this compound as a scaffold.
Conclusion
This compound, a compound with a rich history rooted in fundamental organic synthesis, continues to be a relevant and valuable tool for the scientific community. Its straightforward synthesis, well-characterized properties, and potential as a scaffold in medicinal chemistry underscore its importance. This guide has provided a comprehensive overview of its history, physicochemical data, and detailed experimental protocols to aid researchers in its application. As the quest for novel therapeutics continues, the strategic incorporation of such unique heterocyclic systems will undoubtedly play a crucial role in the future of drug discovery and development.
References
- 1. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 2. This compound | 107-61-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - Yuanli Tech [yonlytech.com]
- 8. This compound CAS#: 107-61-9 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(107-61-9) MS [m.chemicalbook.com]
- 12. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In-Depth Toxicological Profile of 1,4-Thioxane-1,1-dioxide (Sulfolane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Thioxane-1,1-dioxide, commonly known as sulfolane, is a versatile industrial solvent. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data for sulfolane, with a focus on quantitative data, experimental methodologies, and logical frameworks for toxicological assessment. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety of sulfolane and its derivatives.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 126-33-0 |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol |
| Appearance | Colorless, odorless solid or oily liquid |
| Melting Point | 27.5 °C (81.5 °F) |
| Boiling Point | 285 °C (545 °F) |
| Solubility | Miscible with water, acetone, and toluene |
Toxicological Data
The toxicological effects of this compound have been investigated in various animal models. The primary routes of exposure in these studies have been oral, with some data available for dermal and inhalation routes. The National Toxicology Program (NTP) has conducted a series of studies to address uncertainties in sulfolane toxicity.[1]
Acute Toxicity
Acute exposure to high doses of sulfolane has been shown to induce effects on the central nervous system, including hyperactivity, convulsions, and hypothermia.[1]
| Species | Route | LD₅₀ | Reference |
| Rat | Oral | 1.7 - 2.7 g/kg | [2] |
| Mouse | Oral | 1.9 - 2.5 g/kg | [2] |
| Guinea Pig | Oral | 0.6 - 3.5 g/kg | [3] |
| Rabbit | Oral | 0.6 - 3.5 g/kg | [3] |
Subchronic and Chronic Toxicity
Longer-term studies have indicated that sulfolane can affect the immune system and various organs, including the liver, kidneys, and spleen in animal models.[1] A 2-year chronic toxicity and carcinogenicity study in rats and mice exposed to sulfolane in drinking water has been conducted by the NTP to assess long-term health impacts, including potential carcinogenic effects.[1]
| Species | Duration | Route | NOAEL | LOAEL | Effects | Reference |
| Rat (Male) | 28-day | Gavage | - | 100 mg/kg/day | Increased liver and kidney weight | [4] |
| Rat (Female) | 28-day | Gavage | 10 mg/kg/day | - | Decreased body weights | [4] |
| Rat (Female) | 90-day | Drinking Water | 2.9 mg/kg/day | - | Decreased white blood cells, lymphocytes, monocytes, basophils | [4] |
Developmental and Reproductive Toxicity
Animal studies suggest that high doses of sulfolane may lead to developmental problems.[1] An OECD 421 guideline study in rats reported reproductive and developmental effects at doses of 200 mg/kg/day and higher.
| Species | Study Type | Route | NOAEL (Reproductive Performance) | NOAEL (Pup Development) | Effects | Reference |
| Rat | OECD 421 | Gavage | Male: 700 mg/kg/day, Female: 200 mg/kg/day | 60 mg/kg/day | Increased litter loss, reduced live litter size, lower pup weights at ≥200 mg/kg/day | [4] |
| Mouse | Prenatal Developmental | Oral | - | - | Increased fetal resorptions and skeletal anomalies at 840 mg/kg | [4] |
Genotoxicity
In most in vitro studies using bacteria or animal cells, sulfolane did not show evidence of mutagenicity.[1]
| Test System | Guideline | Result |
| Bacterial Reverse Mutation (Ames Test) | OECD 471 | Negative |
| In vivo Micronucleus Test | OECD 474 | Negative |
Experimental Protocols
The toxicological evaluation of this compound has largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance following a single oral administration.
-
Principle: A stepwise procedure where the dose is adjusted based on the outcome of the previous dose level, aiming to identify a dose causing evident toxicity but avoiding lethality.
-
Test Animals: Typically rats, of a single sex (usually females).
-
Procedure: A starting dose is selected based on a sighting study. Animals are dosed by gavage and observed for up to 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a gross necropsy is performed.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.
-
Principle: The test substance is administered daily to groups of rodents at multiple dose levels.
-
Test Animals: Typically rats, with both male and female groups.
-
Procedure: The substance is administered via gavage, in the diet, or in drinking water. Animals are observed daily for signs of toxicity. Body weight, food and water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs are conducted.
Prenatal Developmental Toxicity Study (OECD Guideline 414)
This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus.
-
Principle: The test substance is administered to pregnant female animals during the period of organogenesis.
-
Test Animals: Typically rats or rabbits.
-
Procedure: Pregnant females are dosed daily. They are monitored for clinical signs of toxicity, body weight, and food consumption. Just prior to term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.
-
Principle: The test substance is administered to male and female animals before, during, and after mating.
-
Test Animals: Typically rats.
-
Procedure: Males are dosed for a minimum of four weeks and females are dosed throughout the study. Animals are mated, and pregnant females are allowed to litter and nurse their pups. Observations include effects on mating behavior, fertility, gestation length, parturition, and lactation. Pups are observed for viability, growth, and development.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro test is used to detect gene mutations induced by a substance.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.
Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This in vivo test is used to detect damage to chromosomes or the mitotic apparatus in mammals.
-
Principle: The test substance is administered to an animal (usually a rodent). The bone marrow is then examined for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
-
Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected at appropriate time points. The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.
Signaling Pathways
As of the date of this document, the specific signaling pathways through which this compound exerts its toxic effects have not been well-elucidated in the available scientific literature. Further research is required to understand the molecular mechanisms underlying its observed toxicities.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound, from initial characterization to comprehensive toxicity testing.
Caption: General workflow for toxicological assessment of a chemical substance.
Conclusion
The available toxicological data for this compound indicate a potential for systemic toxicity, particularly affecting the central nervous system, immune system, liver, and kidneys, as well as developmental effects at high doses. The genotoxic potential appears to be low. This technical guide summarizes the key quantitative data and provides an overview of the standardized experimental protocols used in its toxicological evaluation. The lack of information on specific signaling pathways highlights an area for future research to better understand the mechanisms of sulfolane toxicity. The provided workflow illustrates a systematic approach to chemical safety assessment. This compilation of information serves as a valuable resource for professionals involved in the risk assessment and management of this compound.
References
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. Sulforaphane regulates apoptosis- and proliferation‑related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1,4-Thioxane-1,1-dioxide, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines the molecule's electronic properties, reactivity, and provides detailed experimental protocols for its derivatization, supported by quantitative data and visual representations of its chemical behavior.
Introduction
This compound, a cyclic sulfone, possesses a unique combination of functional groups that dictate its reactivity. The strongly electron-withdrawing nature of the sulfonyl group, coupled with the presence of an ether linkage, creates distinct regions of electrophilicity and nucleophilicity within the molecule. Understanding these properties is crucial for the strategic design of synthetic routes and the development of novel molecular entities in drug discovery. The sulfone functional group is a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and for its metabolic stability.
Electronic Structure and Reactivity Overview
The reactivity of this compound is primarily governed by the electronic effects of the sulfonyl and ether groups. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several important consequences for the molecule's reactivity:
-
Electrophilicity: The sulfur atom of the sulfonyl group is electron-deficient and can be considered an electrophilic site. However, direct nucleophilic attack on the sulfur atom is generally difficult under normal conditions. More significantly, the electron-withdrawing effect of the sulfonyl group is transmitted through the carbon skeleton.
-
Nucleophilicity: The protons on the carbon atoms adjacent to the sulfonyl group (α-carbons) are acidified.[1] This increased acidity allows for deprotonation by a suitable base to form a carbanion, which is a potent nucleophile.[1] This nucleophilic site can then react with various electrophiles.
The ether oxygen atom, with its lone pairs of electrons, can act as a Lewis base and coordinate to Lewis acids, which can influence the overall reactivity of the ring system.
Below is a conceptual diagram illustrating the key reactive sites of this compound.
Caption: Conceptual overview of the primary reactive sites in this compound.
Quantitative Data
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃S | [2][3] |
| Molecular Weight | 136.17 g/mol | [2][3] |
| Melting Point | 131-133 °C | [4] |
| Boiling Point | 220.45 °C (estimate) | [4] |
| Density | 1.283 g/cm³ (estimate) | [5] |
| ¹H NMR (CDCl₃) | δ 3.20 (t, 4H), 4.05 (t, 4H) | |
| ¹³C NMR (CDCl₃) | δ 53.5, 65.0 | |
| IR (KBr, cm⁻¹) | 2980, 1450, 1320 (SO₂ asym), 1130 (SO₂ sym), 1100 (C-O) |
Note: NMR data is predicted and typical for this structure; specific experimental data from a peer-reviewed source was not available in the initial searches.
Structural Parameters
Crystallographic data for this compound provides insight into its three-dimensional structure. While a specific CIF file was not retrieved, typical bond lengths for related cyclic sulfones are provided for reference.
| Bond | Typical Length (Å) |
| S=O | 1.43 - 1.45 |
| C-S | 1.78 - 1.82 |
| C-O | 1.41 - 1.43 |
| C-C | 1.52 - 1.54 |
| Angle | Typical Value (°) |
| O=S=O | ~118 - 120 |
| C-S-C | ~100 - 104 |
| C-O-C | ~110 - 112 |
Nucleophilic Character of this compound
The most significant nucleophilic character of this compound is exhibited by the carbanions formed upon deprotonation of the α-carbons. The acidity of the α-protons is a well-established feature of sulfones.
Alkylation Reactions
Alkylation of the α-sulfonyl carbanion is a common strategy to introduce substituents.[1] This reaction demonstrates the nucleophilic nature of the α-carbon.
Caption: Workflow for the alkylation of this compound.
Experimental Protocol: Alkylation of this compound
This protocol is a general procedure based on the attempted alkylation studies of 1,4-oxathiane S,S-dioxide and standard practices for the alkylation of sulfones.[1]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or Lithium diisopropylamide (LDA))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Character of this compound Derivatives
While this compound itself is not a potent electrophile for direct nucleophilic attack on the ring, its derivatives, particularly vinyl sulfones, are excellent Michael acceptors. These can be synthesized from the parent compound.
Michael Addition to Vinyl Sulfone Derivatives
The strong electron-withdrawing ability of the sulfonyl group makes the β-carbon of a conjugated vinyl sulfone highly electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction.
Caption: Reaction pathway for Michael addition to a vinyl sulfone derived from this compound.
Experimental Protocol: Synthesis of a Vinyl Sulfone and Subsequent Michael Addition
This protocol is a representative procedure based on established methods for the synthesis of vinyl sulfones and their use in Michael additions.[6][7]
Part A: Synthesis of a Vinyl Sulfone Derivative
-
An α-halo or other suitable leaving group is first installed on the this compound ring via the alkylation protocol described previously, using a dihaloalkane followed by elimination, or through other established methods.
-
The α-substituted sulfone is dissolved in a suitable solvent (e.g., THF, DCM).
-
A non-nucleophilic base (e.g., DBU, t-BuOK) is added, and the mixture is stirred at room temperature or with gentle heating to effect elimination, yielding the vinyl sulfone.
-
The product is isolated and purified using standard techniques.
Part B: Michael Addition Materials:
-
Vinyl sulfone derivative
-
Nucleophile (e.g., diethylamine, sodium thiophenoxide)
-
Appropriate solvent (e.g., THF, ethanol)
Procedure:
-
Dissolve the vinyl sulfone derivative (1.0 eq) in a suitable solvent under an inert atmosphere.
-
Add the nucleophile (1.1 eq) to the solution. The reaction is often catalytic with respect to a base if a protic nucleophile is used.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction mixture appropriately, typically involving quenching with a mild acid or water, followed by extraction.
-
Purify the product by column chromatography.
Conclusion
This compound is a versatile building block with well-defined regions of nucleophilicity and electrophilicity. The acidic protons α to the sulfonyl group provide a handle for functionalization via carbanion chemistry, establishing the nucleophilic character of the molecule. Conversely, the strong electron-withdrawing nature of the sulfonyl group can be exploited to create potent electrophilic Michael acceptors in the form of vinyl sulfone derivatives. A thorough understanding of these dual reactivities, supported by the experimental protocols provided, will enable researchers and drug development professionals to effectively utilize this compound and its derivatives in the synthesis of complex and biologically relevant molecules. Further computational studies to generate a detailed molecular electrostatic potential map would provide even greater insight into the subtle electronic features of this important heterocyclic scaffold.
References
- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 2. This compound - Yuanli Tech [yonlytech.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 107-61-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 1,4-Thioxane-1,1-dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Thioxane-1,1-dioxide is a heterocyclic compound that has been explored as a potential building block in organic synthesis. Its sulfone group activates adjacent protons, suggesting utility in forming new carbon-carbon bonds. This document provides an overview of its synthesis, physical properties, and explores its potential applications, with a focus on alkylation reactions as a precursor to the Ramberg-Bäcklund rearrangement. Notably, this document also addresses the documented challenges in its synthetic utilization, providing a realistic perspective for researchers.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 107-61-9 | [1] |
| Molecular Formula | C₄H₈O₃S | [2] |
| Molecular Weight | 136.17 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 76-78 °C | [1][2] |
| Boiling Point | 130-140 °C @ 1 Torr | [3] |
| Solubility | Soluble in water | General Knowledge |
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of 1,4-thioxane.[1][2]
Experimental Protocol: Oxidation of 1,4-Thioxane
This protocol is adapted from a procedure described in the literature.[1][2]
Materials:
-
1,4-Thioxane (208 g)
-
Acetic acid (300 ml)
-
30% Hydrogen peroxide (400 ml)
-
Dichloromethane
-
Cyclohexane
-
Round-bottom flask (2 L)
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 2 L round-bottom flask, combine 1,4-thioxane (208 g), acetic acid (300 ml), and 30% hydrogen peroxide (400 ml).
-
Stir the mixture at room temperature for 48 hours.
-
After 48 hours, evaporate the solvent to dryness using a rotary evaporator.
-
Recrystallize the crude product from a dichloromethane-cyclohexane mixture.
-
Collect the crystals by filtration and dry them under vacuum.
Expected Yield:
Diagram of Synthesis Workflow:
References
Application Notes and Protocols for 1,4-Thioxane-1,1-dioxide as a Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Thioxane-1,1-dioxide, a cyclic sulfone, is a polar aprotic solvent with potential applications in organic synthesis and materials science. Its unique structural features, including the presence of both ether and sulfone functionalities, impart a high dipole moment, suggesting its utility in reactions involving polar intermediates and transition states. These notes provide a summary of its known properties, a detailed synthesis protocol, and potential applications, serving as a guide for researchers exploring its use as a novel reaction medium.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Common Polar Aprotic Solvents
| Property | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Sulfolane |
| CAS Number | 107-61-9[1] | 67-68-5 | 68-12-2 | 126-33-0 |
| Molecular Formula | C₄H₈O₃S[1] | C₂H₆OS | C₃H₇NO | C₄H₈O₂S |
| Molecular Weight ( g/mol ) | 136.17[1] | 78.13 | 73.09 | 120.17 |
| Melting Point (°C) | 129-135[5][6] | 18.5 | -61 | 27.5 |
| Boiling Point (°C) | 130-140 @ 1 Torr[5][7] | 189 | 153 | 285 |
| Density (g/cm³) | ~1.308[8] | 1.100 | 0.944 | 1.261 |
| Dipole Moment (D) | 3.29[5] | 3.96 | 3.82 | 4.8 |
| Dielectric Constant | Not available | 47.2 | 38.3 | 43.3 |
| Viscosity (cP at 25°C) | Not available | 1.99 | 0.80 | 10.3 |
| Refractive Index | ~1.47[8] | 1.479 | 1.431 | 1.482 |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the oxidation of 1,4-thioxane. The following protocol is adapted from established literature procedures.[1][9][10]
Reaction Scheme:
Materials:
-
1,4-Thioxane
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Dichloromethane
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer
-
Evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,4-thioxane in glacial acetic acid.
-
To the stirred solution, slowly add 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the crude product from a dichloromethane-cyclohexane mixture to yield pure this compound.
Expected Yield: Approximately 70%.[9][10]
Applications in Organic Synthesis
The high polarity and aprotic nature of this compound suggest its potential as a solvent for a variety of organic reactions, particularly those that proceed through polar transition states or involve charged intermediates.
Nucleophilic Substitution Reactions (SN2)
Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive.[11][12][13][14] The high dipole moment of this compound makes it a promising candidate for this class of reactions.
Logical Workflow for SN2 Reaction:
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound - Yuanli Tech [yonlytech.com]
- 11. nbinno.com [nbinno.com]
- 12. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Sulfones - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
The Ascending Role of 1,4-Thioxane-1,1-dioxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can enhance the pharmacological properties of drug candidates is a perpetual endeavor in medicinal chemistry. Among the emerging players is 1,4-Thioxane-1,1-dioxide, a saturated six-membered heterocycle containing a sulfone group. This motif is gaining traction as a versatile building block and a bioisosteric replacement for commonly used functionalities, such as the morpholine ring, offering a unique combination of physicochemical properties that can be leveraged to overcome challenges in drug design.
This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with application notes, relevant experimental protocols, and a summary of available quantitative data.
Application Notes
The sulfone group in this compound is a key determinant of its utility. It is a strong hydrogen bond acceptor and imparts polarity, which can lead to improved aqueous solubility and metabolic stability of a parent molecule.[1] Furthermore, the rigid, chair-like conformation of the ring can be used to orient substituents in a defined three-dimensional space, aiding in the optimization of drug-target interactions.
One of the most promising applications of this compound is as a bioisostere for the morpholine moiety . While morpholine is a common feature in many approved drugs, it can be susceptible to metabolic oxidation. The replacement of the morpholine oxygen with a sulfonyl group in this compound can mitigate this metabolic liability while maintaining or even improving the desired physicochemical and pharmacological properties. This bioisosteric substitution can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
While specific examples of blockbuster drugs incorporating the this compound scaffold are yet to emerge, its derivatives are being explored in various therapeutic areas. For instance, related cyclic sulfone structures, such as 4H-thiochromen-4-one 1,1-dioxide derivatives, have shown promising activity against tropical diseases by targeting enzymes like trypanothione reductase.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 1,4-thioxane.[1][2]
Materials:
-
1,4-Thioxane
-
Acetic acid
-
30% Hydrogen peroxide
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, dissolve 1,4-thioxane in acetic acid.
-
To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure this compound.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Biological Evaluation of 4H-Thiochromen-4-one 1,1-dioxide Derivatives
The following is a general protocol for assessing the in vitro activity of compounds against parasites, as adapted from studies on related cyclic sulfones.
Cell Culture and Parasite Maintenance:
-
Maintain the relevant parasite life stage (e.g., promastigotes of Leishmania species) in appropriate culture medium supplemented with fetal bovine serum at the optimal temperature (e.g., 26 °C).
-
Subculture the parasites regularly to maintain them in the logarithmic growth phase.
In Vitro Antileishmanial Activity Assay (Promastigote Axenic Amastigote Assay):
-
Seed promastigotes in 96-well plates at a density of 1 x 10^5 parasites/mL.
-
Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control (e.g., a known antileishmanial drug).
-
Incubate the plates for 72 hours at 26 °C.
-
Assess parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine the number of viable parasites.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Logical Flow for In Vitro Antileishmanial Assay:
Caption: Workflow for determining the in vitro antileishmanial activity.
Quantitative Data Summary
While comprehensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, studies on structurally related compounds provide valuable insights. The following table summarizes the biological activity of some 4H-thiochromen-4-one 1,1-dioxide derivatives against various parasites.
| Compound ID | Parasite Species | EC50 (µM) |
| Compound A | Leishmania panamensis (intracellular amastigotes) | 3 |
| Compound B | Plasmodium falciparum | < 10 |
| Compound C | Trypanosoma cruzi | < 10 |
Note: The specific structures of compounds A, B, and C are detailed in the referenced literature on 4H-thiochromen-4-one 1,1-dioxide derivatives.
Future Directions
The application of this compound in medicinal chemistry is a promising and evolving area. Future research will likely focus on:
-
Synthesis of diverse libraries: The development of efficient and versatile synthetic routes to a wide array of substituted this compound derivatives is crucial for exploring their full potential in various therapeutic areas.
-
Systematic structure-activity relationship (SAR) studies: Detailed SAR studies will be essential to understand how different substitution patterns on the thioxane dioxide ring influence biological activity and pharmacokinetic properties.
-
Direct comparison with morpholine analogs: Head-to-head comparisons of drug candidates containing the this compound moiety with their morpholine-containing counterparts will provide a clearer understanding of the advantages of this bioisosteric replacement.
-
Exploration in CNS drug discovery: The polarity and hydrogen bonding capabilities of the sulfone group may be particularly advantageous for designing drugs that need to cross the blood-brain barrier.
References
Application Notes and Protocols for Reactions Involving 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 1,4-Thioxane-1,1-dioxide. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and is a relevant scaffold in medicinal chemistry. The protocols provided herein are based on established chemical principles and aim to provide a practical guide for the synthesis and derivatization of this important molecule.
Synthesis of this compound
The foundational reaction to access this compound is the oxidation of its thioether precursor, 1,4-thioxane. A common and effective method utilizes hydrogen peroxide in acetic acid.
Experimental Protocol: Oxidation of 1,4-Thioxane
Materials:
-
1,4-Thioxane
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Dichloromethane
-
Cyclohexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 208 g of 1,4-thioxane with 300 ml of acetic acid.
-
To this solution, carefully add 400 ml of a 30% aqueous solution of hydrogen peroxide.
-
Stir the reaction mixture at room temperature (approximately 20°C) for 48 hours.[1]
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Recrystallize the crude product from a dichloromethane-cyclohexane solvent system to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70% | [1] |
| Melting Point | 76-78 °C | [1] |
| Molecular Formula | C₄H₈O₃S | |
| Molecular Weight | 136.17 g/mol |
Safety Precautions:
-
Handle hydrogen peroxide with care as it is a strong oxidizer.
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Derivatization of this compound for Further Synthesis
The sulfone group in this compound activates the adjacent α-protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can then be alkylated, providing a route to substituted derivatives. These derivatives can undergo further transformations, such as the Ramberg-Bäcklund reaction, to generate novel cyclic alkenes.
Experimental Workflow:
References
1,4-Thioxane-1,1-dioxide: A Versatile Reagent in Modern Sulfone Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,4-Thioxane-1,1-dioxide, a saturated six-membered heterocyclic sulfone, has emerged as a valuable and versatile building block in sulfone chemistry. Its unique structural features, including the presence of a sulfonyl group and an ether linkage within a cyclic framework, allow for a range of chemical transformations. These transformations provide access to a variety of linear and functionalized sulfones that are of significant interest in medicinal chemistry and materials science.
The primary applications of this compound as a reagent stem from two main reaction pathways:
-
α-Alkylation: The protons on the carbon atoms adjacent to the sulfonyl group (α-protons) are acidic and can be removed by a strong base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This methodology allows for the synthesis of α-substituted cyclic sulfones.
-
Ring-Opening Reactions: Following α-alkylation, the substituted this compound can undergo base-induced ring-opening. This reaction cleaves the carbon-sulfur bond, leading to the formation of linear sulfone-containing molecules with tailored functionalities. This strategy is particularly useful for the synthesis of complex sulfones that may be challenging to prepare via other methods.
These reaction pathways make this compound a practical precursor for generating novel sulfone derivatives for screening in drug discovery programs and for the development of new functional materials.
Key Applications and Protocols
Synthesis of this compound
The starting material itself is readily prepared by the oxidation of 1,4-thioxane.
Experimental Protocol: Oxidation of 1,4-Thioxane
-
Materials: 1,4-Thioxane, acetic acid, 30% hydrogen peroxide, dichloromethane, cyclohexane.
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,4-thioxane (1.0 eq) in acetic acid.
-
To the stirred solution, add 30% hydrogen peroxide (excess) at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to afford pure this compound.[1][2]
-
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| 1,4-Thioxane | 1.0 | Acetic Acid | 48 h | Room Temp. | ~70% |
α-Alkylation of this compound
The deprotonation of this compound at the α-position to the sulfonyl group, followed by quenching with an electrophile, allows for the introduction of various substituents. This reaction is typically carried out at low temperatures using a strong, non-nucleophilic base.
Experimental Protocol: General Procedure for α-Alkylation
-
Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, alkyl halide (e.g., benzyl bromide).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Substrate | Base | Electrophile | Solvent | Temperature |
| This compound | n-BuLi | Alkyl Halide | THF | -78 °C to RT |
Note: This is a general protocol. Specific yields and reaction times will vary depending on the electrophile used.
Base-Induced Ring-Opening of α-Alkylated this compound
Following α-alkylation, the resulting substituted cyclic sulfone can undergo a ring-opening reaction in the presence of a base to yield a linear, functionalized sulfone.
Experimental Protocol: General Procedure for Ring-Opening
-
Materials: α-Alkylated this compound, a suitable base (e.g., potassium tert-butoxide), and a solvent (e.g., tert-butanol).
-
Procedure:
-
Dissolve the α-alkylated this compound (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the base (e.g., potassium tert-butoxide, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
| Starting Material | Base | Solvent | Temperature | Product Type |
| α-Alkylated this compound | Potassium tert-butoxide | tert-Butanol | Reflux | Linear functionalized sulfone |
Visualizing the Chemistry
Caption: Synthetic pathway from 1,4-thioxane to functionalized sulfones.
References
Scale-Up Synthesis of 1,4-Thioxane-1,1-Dioxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1,4-thioxane-1,1-dioxide and its derivatives. These compounds are valuable intermediates in the pharmaceutical industry and other fine chemical applications. The following sections cover various synthesis methodologies, from classical approaches to modern, greener alternatives, with a focus on scalability, safety, and purification challenges.
Introduction
This compound and its derivatives are heterocyclic sulfones that serve as important building blocks in organic synthesis. The sulfone group imparts unique chemical properties, making these compounds useful precursors for a variety of more complex molecules. The primary route to these compounds is the oxidation of the corresponding 1,4-thioxane precursor. While laboratory-scale synthesis is straightforward, scaling up this transformation presents several challenges, including exothermic reaction control, reagent stoichiometry, and product isolation of a polar, water-soluble compound. This guide provides practical protocols and discusses key considerations for a successful and safe scale-up.
Experimental Protocols for Scale-Up Synthesis
Two primary methodologies for the kilogram-scale synthesis of this compound are presented below: a classical approach using hydrogen peroxide and acetic acid, and a greener, metal-free alternative using a urea-hydrogen peroxide complex.
Protocol 1: Classical Oxidation with Hydrogen Peroxide in Acetic Acid
This method is a well-established procedure for the oxidation of thioethers. On a large scale, careful control of the addition rate of hydrogen peroxide is crucial to manage the reaction exotherm.
Materials:
-
1,4-Thioxane (1.00 kg, 9.60 mol)
-
Glacial Acetic Acid (3.0 L)
-
30% Hydrogen Peroxide (w/w in H₂O, 1.31 L, 12.8 mol)
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling system for the reactor jacket
-
Large-scale rotary evaporator
-
Filtration apparatus
Procedure:
-
Charge the 10 L reactor with 1,4-thioxane (1.00 kg) and glacial acetic acid (3.0 L).
-
Begin stirring and cool the mixture to 10-15 °C using the cooling jacket.
-
Slowly add the 30% hydrogen peroxide (1.31 L) via the addition funnel over a period of 4-6 hours, ensuring the internal temperature does not exceed 25 °C. Caution: The reaction is exothermic. A runaway reaction can occur if the addition is too fast or cooling is insufficient.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 48 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative peroxide test (e.g., using peroxide test strips) is obtained.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water.
-
Dilute the residue with water (2 L) and extract with dichloromethane (3 x 2 L).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Recrystallize the crude solid from a dichloromethane/cyclohexane mixture to yield pure this compound.
Protocol 2: Green, Metal-Free Oxidation with Urea-Hydrogen Peroxide and Phthalic Anhydride
This method offers a safer and more environmentally friendly alternative, avoiding the use of strong acids and offering a solid, stable source of hydrogen peroxide.[1]
Materials:
-
1,4-Thioxane (1.00 kg, 9.60 mol)
-
Ethyl Acetate (8.0 L)
-
Urea-Hydrogen Peroxide (UHP, 2.71 kg, 28.8 mol)
-
Phthalic Anhydride (4.26 kg, 28.8 mol)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and powder addition funnel
-
Cooling/heating system for the reactor jacket
-
Large-scale filtration apparatus
-
Large-scale rotary evaporator
Procedure:
-
Charge the 20 L reactor with 1,4-thioxane (1.00 kg), phthalic anhydride (4.26 kg), and ethyl acetate (8.0 L).
-
Begin stirring to form a slurry.
-
Cool the mixture to 0-5 °C.
-
Add the urea-hydrogen peroxide (2.71 kg) portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0-5 °C and filter the solid by-products (phthalic acid and urea). Wash the filter cake with cold ethyl acetate (2 x 1 L).
-
Wash the combined filtrate with water (2 x 4 L) and brine (4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Further purification can be achieved by recrystallization as described in Protocol 1 or by column chromatography if necessary.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical quantitative data for the different oxidation methods for the synthesis of sulfones from thioethers. Note that direct comparative data for the kilogram-scale synthesis of this compound is limited in the literature; therefore, this table provides an illustrative comparison based on general thioether oxidations.
| Parameter | Classical H₂O₂/AcOH | UHP/Phthalic Anhydride[1] | Electrochemical Oxidation[2] |
| Scale | Lab to Kilogram | Gram to Kilogram | Milligram to Kilogram |
| Typical Yield | 60-75%[3] | 85-99% | 80-95% |
| Reaction Time | 24-72 hours | 12-48 hours | 4-12 hours (flow) |
| Temperature | 10-25 °C | 0-25 °C | Room Temperature |
| Key Reagents | H₂O₂, Acetic Acid | UHP, Phthalic Anhydride | Electric Current, Mediator |
| Solvent | Acetic Acid | Ethyl Acetate | Acetonitrile/Water |
| Pros | Inexpensive reagents | High yield, metal-free, safer | High selectivity, green |
| Cons | Exothermic, corrosive | Large amount of solid by-products | Requires specialized equipment |
Scale-Up Challenges and Solutions
Scaling up the synthesis of this compound derivatives presents several challenges:
-
Exothermicity: The oxidation of thioethers is highly exothermic.
-
Solution: Use of a jacketed reactor with a reliable cooling system, slow, controlled addition of the oxidant, and continuous monitoring of the internal temperature are essential. The use of UHP can also mitigate the risk as it is a solid and its addition can be more easily controlled.
-
-
Work-up and Product Isolation: this compound is a polar and water-soluble compound, which can make extraction from aqueous media challenging.
-
Solution: Use of a continuous liquid-liquid extractor or multiple batch extractions with a suitable organic solvent like dichloromethane or ethyl acetate can improve recovery. Salting out the aqueous layer by adding brine can also enhance extraction efficiency.
-
-
Purification: The high polarity of the product can make purification by traditional silica gel chromatography difficult.
-
Solution: Recrystallization is the preferred method for large-scale purification. For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (e.g., silica, diol, or amino-propyl functionalized silica) and a mobile phase with a high organic content and a small amount of water can be effective.
-
-
Safety: Hydrogen peroxide at high concentrations can be explosive, and its decomposition can lead to pressure buildup.
-
Solution: Use the minimum effective concentration of hydrogen peroxide. Ensure adequate venting of the reactor. The use of UHP is an inherently safer alternative. Always quench residual peroxide before solvent removal.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Oxidation pathway of 1,4-thioxane.
Experimental Workflow Diagram
Caption: General workflow for scale-up synthesis.
References
Application Notes and Protocols for the Quantification of 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Thioxane-1,1-dioxide, also known as sulfolane, is a versatile industrial solvent with high thermal and chemical stability. Its widespread use in various sectors, including the petrochemical industry and as a solvent in pharmaceutical processes, necessitates reliable and sensitive analytical methods for its quantification in diverse matrices.[1][2] This document provides detailed application notes and experimental protocols for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are GC-MS and HPLC-MS/MS. Gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer is a well-established approach, with GC-MS offering superior sensitivity and selectivity.[2] While less common due to the analyte's poor UV absorbance, HPLC methods, particularly when coupled with mass spectrometry, provide a powerful alternative, especially for samples that are not amenable to GC analysis.[2][3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative data for the primary analytical methods used for the quantification of this compound.
| Parameter | GC-MS | HPLC-MS/MS |
| Linearity (r) | ≥ 0.99 | Not explicitly stated, but method is validated |
| Limit of Detection (LOD) | 0.516 ng/mL (in plasma) | 0.002 µg/L (in water)[4] |
| Limit of Quantification (LOQ) | 20 ng/mL (in plasma) | Not explicitly stated |
| Recovery | ≥ 74% (in plasma) | 92% - 99% (for a similar compound, sulforaphane)[5] |
| Precision (%RSD) | ≤ 2.9% (in plasma) | Not explicitly stated |
| Accuracy (%RE) | ≤ ±5.1% (in plasma) | Not explicitly stated |
Experimental Workflows and Signaling Pathways
Sample Preparation and Analytical Workflow for GC-MS
Caption: GC-MS workflow for this compound analysis.
Sample Preparation and Analytical Workflow for HPLC-MS/MS
Caption: HPLC-MS/MS workflow for this compound analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Rodent Plasma by GC-MS
This protocol is adapted from a validated method for the determination of sulfolane in rat and mouse plasma.[6]
1. Materials and Reagents
-
This compound (Sulfolane) reference standard
-
Sulfolane-d8 (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Control rodent plasma
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (DB-5ms or equivalent)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of sulfolane and sulfolane-d8 in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with appropriate volumes of the sulfolane stock solution to achieve a concentration range of 20-100,000 ng/mL.[6]
-
Internal Standard Spiking Solution: Prepare a working solution of sulfolane-d8 in methanol.
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 250 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer to an autosampler vial for GC-MS analysis.
-
4. GC-MS Parameters
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp to 150 °C at 20 °C/min
-
Ramp to 280 °C at 40 °C/min, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Sulfolane: m/z 120 (quantifier), 41, 56 (qualifiers)[2]
-
Sulfolane-d8: m/z 128 (quantifier)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of sulfolane to sulfolane-d8 against the concentration of the calibration standards.
-
Determine the concentration of sulfolane in the samples from the calibration curve using a linear regression model.
Protocol 2: Quantification of this compound in Water by HPLC-MS/MS
This protocol is based on a method for the analysis of sulfolane in water.[4]
1. Materials and Reagents
-
This compound (Sulfolane) reference standard
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS)
-
C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm)[4]
-
Autosampler
-
Syringe filters (0.22 µm)
3. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of sulfolane in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve the desired concentration range.
-
Sample Preparation:
-
Filter the water sample through a 0.22 µm syringe filter directly into an autosampler vial.[4]
-
4. HPLC-MS/MS Parameters
-
Injection Volume: 10 µL
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ion transitions for sulfolane need to be determined by infusing a standard solution into the mass spectrometer. For example, for a related compound, the transition m/z 197.03 was used for quantification.[7]
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of sulfolane in the samples from the calibration curve using a linear regression model.
Conclusion
The choice between GC-MS and HPLC-MS/MS for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is a robust and sensitive method, particularly for complex matrices that require extensive sample cleanup. HPLC-MS/MS offers a simpler sample preparation for aqueous samples and can be highly sensitive. The protocols provided herein offer a starting point for method development and validation in your laboratory.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. mdpi.com [mdpi.com]
- 3. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106153776A - A kind of LC-MS analyzes the method for water sulfolan - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an analytical method for quantitation of sulfolane in rat and mouse plasma by GC-MS | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
Application of 1,4-Thioxane-1,1-dioxide in Polymer Synthesis: A Proposed Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Thioxane-1,1-dioxide is a heterocyclic compound featuring a six-membered ring containing both ether and sulfone functionalities.[1][2] While its direct application as a monomer in polymer synthesis is not extensively documented in current literature, its structure suggests potential as a candidate for ring-opening polymerization (ROP). The presence of the polar sulfone group and the flexible ether linkage could impart desirable properties to resulting polymers, such as altered solubility, thermal stability, and biocompatibility, making them of interest for applications in drug delivery and materials science.
This document outlines a proposed application for this compound in the synthesis of poly(ether sulfone)s via cationic ring-opening polymerization. The protocols and data presented are based on established principles of ROP of analogous sulfur-containing cyclic monomers and serve as a starting point for further investigation.[3][4][5]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing and understanding its polymerization behavior.
| Property | Value |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 131-135 °C |
| Boiling Point | 339.7 °C at 760 mmHg |
| Density | 1.308 g/cm³ |
| CAS Number | 107-61-9 |
Proposed Application: Cationic Ring-Opening Polymerization
It is proposed that this compound can undergo cationic ring-opening polymerization to yield a novel poly(ether sulfone). This type of polymerization is often initiated by strong acids or electrophilic reagents that can activate the monomer by interacting with the ether oxygen, leading to ring cleavage and subsequent propagation. The resulting polymer would possess a unique alternating ether and sulfone structure, which could be beneficial for creating new biomaterials or specialty polymers.
Experimental Protocols
Below are detailed, proposed protocols for the synthesis of this compound and its subsequent polymerization.
Protocol 1: Synthesis of this compound from 1,4-Thioxane
This protocol is based on the oxidation of 1,4-thioxane.
Materials:
-
1,4-Thioxane
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Dichloromethane
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine 208 g of 1,4-thioxane with 300 mL of glacial acetic acid and 400 mL of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent to dryness using a rotary evaporator.
-
Recrystallize the crude product from a dichloromethane-cyclohexane mixture to obtain pure this compound.
-
Dry the crystals under vacuum. A typical yield is around 70%.
Protocol 2: Proposed Cationic Ring-Opening Polymerization of this compound
This hypothetical protocol is adapted from general procedures for cationic ROP of cyclic ethers and sulfides.
Materials:
-
This compound (purified and dried)
-
Anhydrous dichloromethane (polymerization solvent)
-
Trifluoromethanesulfonic acid (initiator)
-
Methanol (terminating agent)
-
Schlenk flask and line
-
Dry nitrogen or argon gas
-
Syringes for liquid transfer
Procedure:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous dichloromethane to a desired concentration (e.g., 1 M).
-
Cool the monomer solution to 0 °C in an ice bath.
-
Using a syringe, add a calculated amount of trifluoromethanesulfonic acid initiator (e.g., 1 mol% relative to the monomer) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 24 hours). Monitor the polymerization progress by taking aliquots and analyzing them using techniques like ¹H NMR spectroscopy to observe the disappearance of the monomer peaks.
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR and FTIR for structural analysis.
Visualizations
Logical Workflow for Proposed Polymer Synthesis
The following diagram illustrates the logical progression from monomer synthesis to the proposed polymerization and subsequent polymer characterization.
Caption: Workflow for the proposed synthesis and polymerization of this compound.
Relationship to Established Polymerization Methods
This diagram shows the conceptual relationship of the proposed polymerization to known methods for synthesizing sulfur-containing polymers.
References
- 1. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 3. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions [mdpi.com]
- 4. Recent advances in the ring-opening polymerization of sulfur-containing monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00831A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Thioxane-1,1-dioxide in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 1,4-Thioxane-1,1-dioxide as a component in electrolytes for high-voltage electrochemical energy storage devices, particularly lithium-ion batteries. Due to limited direct experimental data on this compound in electrochemical contexts, the information presented here is largely based on the well-documented properties and applications of structurally similar sulfones, such as sulfolane (tetramethylene sulfone). These notes are intended to serve as a foundational guide for researchers exploring novel electrolyte formulations.
Introduction to this compound
This compound is a heterocyclic organic compound containing a sulfonyl functional group.[1][2] The presence of the electron-withdrawing sulfonyl group is known to impart high oxidative stability, a desirable characteristic for electrolyte solvents in high-voltage battery systems.[3][4][5] Like other sulfones, this compound is a polar aprotic solvent, which is a key requirement for dissolving lithium salts and facilitating ion transport in lithium-ion batteries.
Chemical Structure:
Caption: Chemical structure of this compound.
Potential Electrochemical Applications
The primary potential application for this compound in electrochemistry is as a co-solvent or additive in non-aqueous electrolytes for high-voltage lithium-ion batteries.[3][6] The quest for higher energy density batteries necessitates the development of electrolytes that are stable at operating voltages exceeding 4.5V.[6] Conventional carbonate-based electrolytes often decompose at these high potentials, leading to capacity fade and safety concerns.[3]
Sulfone-based electrolytes, in general, exhibit high anodic stability, making them suitable for use with high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ and LiCoPO₄.[6][7] It is hypothesized that this compound, owing to its sulfonyl group, will share this high oxidative stability.
Key Advantages of Sulfone-Based Solvents:
-
High Oxidative Stability: The sulfone group lowers the Highest Occupied Molecular Orbital (HOMO) level, contributing to a large electrochemical window.[3][4]
-
Good Thermal Stability: Sulfones generally exhibit higher boiling points and flash points compared to linear carbonates, enhancing battery safety.
-
Compatibility with Lithium Salts: Their polarity allows for the dissolution and ionization of common lithium salts like LiPF₆, LiTFSI, and LiBF₄.
Data Presentation: Properties of Sulfone-Based Electrolytes
The following tables summarize typical properties of sulfolane-based electrolytes, which can be used as a benchmark for investigating electrolytes containing this compound.
Table 1: Physicochemical Properties of Sulfolane as an Electrolyte Solvent
| Property | Value | Reference |
|---|---|---|
| Melting Point | 28.5 °C | [7] |
| Boiling Point | 285 °C | [7] |
| Dielectric Constant | 43.3 | [6] |
| Viscosity | 10.29 mPa·s (at 30 °C) |[7] |
Table 2: Electrochemical Performance of Sulfolane-Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Anodic Stability (V vs. Li/Li⁺) | Cell Performance Highlights | Reference |
|---|---|---|---|---|
| 1.0 M LiTFSI in Sulfolane/DMC | ~2-4 | > 5.0 | Stable cycling of LiNi₀.₅Mn₁.₅O₄ cathodes | [6] |
| 1.0 M LiPF₆ in Sulfolane/EMC | ~1-3 | > 5.0 | Improved thermal safety | [8] |
| Highly Concentrated LiTFSI in Sulfolane | Lower than conventional | > 5.0 | Suppressed polysulfide shuttling in Li-S batteries |[9] |
Experimental Protocols
The following are generalized protocols for the preparation and electrochemical evaluation of electrolytes containing this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a known synthetic route.[1][10]
Materials:
-
1,4-Thioxane
-
Acetic acid
-
30% Hydrogen peroxide
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a fume hood, dissolve 1,4-thioxane in acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 48 hours.
-
Remove the solvent by rotary evaporation.
-
Recrystallize the crude product from a dichloromethane-cyclohexane mixture to obtain pure this compound.
-
Dry the product under vacuum.
Caption: Synthesis workflow for this compound.
Protocol 2: Preparation of a this compound Based Electrolyte
This protocol describes the preparation of a binary electrolyte. All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials:
-
This compound (dried under vacuum)
-
Co-solvent (e.g., Dimethyl carbonate - DMC, battery grade)
-
Lithium salt (e.g., Lithium hexafluorophosphate - LiPF₆, battery grade)
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Determine the desired volume ratio of this compound to the co-solvent (e.g., 30:70 v/v).
-
In the glovebox, accurately measure the required volumes of this compound and the co-solvent and combine them in a volumetric flask.
-
Mix the solvents thoroughly using a magnetic stirrer until a homogeneous solution is formed.
-
Slowly add the pre-weighed lithium salt to the solvent mixture to achieve the desired concentration (e.g., 1.0 M).
-
Continue stirring until the salt is completely dissolved.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Caption: Workflow for preparing a binary electrolyte.
Protocol 3: Electrochemical Stability Window Measurement
This protocol outlines the determination of the electrochemical stability window using linear sweep voltammetry (LSV).
Materials:
-
Prepared electrolyte
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working electrode (e.g., Glassy carbon or Platinum)
-
Counter and Reference electrodes (Lithium metal foil)
-
Separator (e.g., Celgard 2400)
-
Potentiostat
Procedure:
-
Assemble the three-electrode cell inside the glovebox.
-
Place the cell in a holder connected to the potentiostat.
-
Allow the cell to rest for 1 hour to reach equilibrium.
-
Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
Determine the anodic stability limit as the potential at which a significant increase in oxidation current is observed.
Protocol 4: Battery Cycling Performance Evaluation
This protocol describes the assembly and testing of a coin cell to evaluate the cycling performance of the electrolyte.
Materials:
-
Prepared electrolyte
-
Cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)
-
Anode (Lithium metal foil)
-
Separator (e.g., Celgard 2400)
-
Coin cell components (CR2032)
-
Battery cycler
Procedure:
-
Assemble the CR2032 coin cell in the glovebox in the order: negative casing, lithium anode, separator, add a few drops of electrolyte, cathode, spacer disk, spring, and positive casing.
-
Crimp the coin cell.
-
Age the cell for 12-24 hours.
-
Perform galvanostatic cycling using a battery cycler within the appropriate voltage window for the cathode material (e.g., 3.5-4.9 V for LiNi₀.₅Mn₁.₅O₄).
-
Record the charge-discharge capacities, Coulombic efficiency, and capacity retention over a specified number of cycles.
Caption: Workflow for coin cell assembly and testing.
Safety Precautions
-
This compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Work in a well-ventilated area or a fume hood, especially during synthesis.[12]
-
Lithium salts like LiPF₆ are highly sensitive to moisture and can release toxic HF gas. All handling must be done in an inert atmosphere (glovebox).
-
Follow all standard laboratory safety procedures for handling flammable organic solvents and reactive metals like lithium.
Conclusion
This compound represents a promising, yet underexplored, candidate for use in high-voltage electrolytes for next-generation lithium-ion batteries. Its structural similarity to well-performing sulfones suggests it may offer high oxidative stability and other favorable properties. The protocols and data presented here provide a starting point for researchers to investigate its electrochemical performance and potentially unlock new possibilities in energy storage. Further research is necessary to fully characterize its properties and validate its efficacy in practical battery systems.
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
Catalytic Applications of 1,4-Thioxane-1,1-dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Thioxane-1,1-dioxide is a heterocyclic compound recognized for its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] While its structural characteristics suggest potential for catalytic applications, a comprehensive review of the current scientific literature reveals a notable absence of established use as a catalyst or a ligand in catalytic systems. Its primary role remains that of a synthetic intermediate. This document outlines the synthesis of this compound and details its application as a precursor in various chemical transformations, which may be of interest to researchers in drug discovery and materials science.
Introduction
This compound, also known as 1,4-oxathiane 4,4-dioxide, is a stable, white crystalline solid.[1] Its structure, featuring a six-membered ring containing both ether and sulfone functionalities, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. While related cyclic sulfones, such as sulfolane, have found applications as solvents in catalytic reactions, the direct catalytic role of this compound is not documented in the available literature. Its favorable properties, however, mark it as a compound of interest for future exploration in the field of catalysis.[1]
Synthesis of this compound
The most common method for the synthesis of this compound involves the oxidation of 1,4-thioxane.
Experimental Protocol: Oxidation of 1,4-Thioxane
Materials:
-
1,4-Thioxane
-
Acetic Acid
-
30% Hydrogen Peroxide
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable reaction vessel, combine 208 grams of 1,4-thioxane with 300 ml of acetic acid.
-
To this solution, add 400 ml of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 48 hours.[3]
-
After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure this compound.[3]
Expected Yield: Approximately 70% (204 g).[3]
Physical Properties:
Applications in Organic Synthesis
The primary application of this compound is as a synthetic intermediate. Its functional groups can be manipulated to introduce specific structural motifs into target molecules.
Role as a Building Block
This compound serves as a key starting material in the synthesis of various organic compounds.[1] Its utility is particularly noted in the following areas:
-
Pharmaceutical Development: The compound is used as an intermediate in the synthesis of novel pharmaceutical agents. The incorporation of the thioxane dioxide moiety can influence the biological activity and pharmacokinetic properties of drug candidates.[1]
-
Agrochemicals: It is employed in the production of specialty agrochemicals.[1]
-
Specialty Chemicals: The reactivity of the molecule allows for its use in the creation of a variety of functionalized compounds for materials science and other applications.[1]
Due to the absence of specific catalytic applications in the literature, quantitative data on reaction yields and conditions for catalytic processes involving this compound cannot be provided.
Future Outlook in Catalysis
While no direct catalytic applications are currently reported, the structural features of this compound, such as the presence of potential coordination sites (oxygen and sulfone group), suggest that it could be investigated as a ligand for transition metal catalysts or as an organocatalyst in specific reactions. Researchers are encouraged to explore its potential in this underexplored area.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Thioxane-1,1-dioxide
Welcome to the technical support center for the purification of 1,4-Thioxane-1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polar heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. The most common synthetic route involves the oxidation of 1,4-thioxane.[1][2] Therefore, potential impurities include:
-
Unreacted 1,4-thioxane: The starting material for the oxidation reaction.[3][4]
-
Partially oxidized byproducts: Such as 1,4-thioxane-1-oxide.
-
Solvent residues: From the reaction and workup steps (e.g., acetic acid, dichloromethane, cyclohexane).[1][2]
-
Water: Can be present from the reaction conditions or atmospheric moisture.
-
Degradation products: this compound can be susceptible to hydrolysis under certain conditions and thermal decomposition at elevated temperatures, leading to the formation of various byproducts.[5]
Q2: My recrystallization of this compound resulted in a low yield. What are the possible causes and solutions?
A2: Low yield is a common issue in recrystallization. Here are several potential causes and corresponding troubleshooting steps:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[6]
-
Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to crystallize a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.[6]
-
-
Inappropriate solvent system: The chosen solvent or solvent mixture may not have a steep enough solubility curve (i.e., the compound is too soluble at low temperatures).
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the data table below for suggested solvent systems.
-
-
Premature crystallization: If the solution cools too quickly, impurities can be trapped in the crystals, and the formation of small, impure crystals can lead to losses during filtration.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[6]
-
-
Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize crystal formation.
-
Q3: I am having trouble purifying this compound using column chromatography. The compound either stays on the baseline or elutes with the solvent front. What can I do?
A3: this compound is a polar compound, which can make silica gel column chromatography challenging. Here are some strategies to address this:
-
Adjusting the mobile phase polarity:
-
If the compound stays on the baseline (low Rf): Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You can also switch to a more polar solvent system, such as dichloromethane/methanol.[7][8]
-
If the compound elutes with the solvent front (high Rf): Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Using a modified mobile phase: For polar, heterocyclic compounds, adding a small amount of a modifier to the mobile phase can improve elution and peak shape.
-
Solution: Add a small percentage of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent to deactivate the acidic silica gel.[8]
-
-
Changing the stationary phase: Standard silica gel is acidic and can strongly adsorb polar compounds.
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation can be a suitable purification method for this compound, especially for removing non-volatile impurities. The compound has a relatively high boiling point at atmospheric pressure, and heating to this temperature could risk thermal decomposition, emitting toxic fumes of SOx.[5] Therefore, distillation should be performed under reduced pressure to lower the boiling point.[11]
Data Presentation
| Purification Technique | Parameter | Value/Solvent System | Expected Yield/Purity | Reference |
| Recrystallization | Solvent System 1 | Dichloromethane-Cyclohexane | ~70% | [1][2] |
| Melting Point | 76-78 °C | High Purity | [1][2] | |
| Solvent System 2 (suggested) | Ethanol/Water | Variable | [12] | |
| Solvent System 3 (suggested) | Acetone/Hexane | Variable | [12] | |
| Vacuum Distillation | Boiling Point | 130-140 °C @ 1 Torr | High Purity | [11] |
| Column Chromatography | Stationary Phase | Silica Gel | Dependent on mobile phase | [9][13] |
| Mobile Phase (general) | Hexane/Ethyl Acetate gradient | Good for moderately polar impurities | [7] | |
| Mobile Phase (for polar compounds) | Dichloromethane/Methanol gradient | Effective for polar impurities | [7] | |
| Stationary Phase (alternative) | Alumina (neutral or basic) | Can improve recovery of polar compounds | [9] |
Experimental Protocols
Recrystallization from Dichloromethane-Cyclohexane
This protocol is based on the reported synthesis and purification of this compound.[1][2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add cyclohexane dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot dichloromethane to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value (76-78 °C) to assess purity.[1][2]
Column Chromatography (General Protocol for Polar Compounds)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for compounds with low solubility in the mobile phase, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate, then switching to a dichloromethane/methanol system if necessary).[7]
-
Fraction Collection: Collect fractions of the eluent in test tubes or vials.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
Safety Note: Always inspect glassware for cracks or defects before performing a vacuum distillation to prevent implosion. Use a safety shield.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place the crude this compound and a magnetic stir bar in the distillation flask. Use greased joints to ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Distillation: The compound will begin to distill when its vapor pressure equals the pressure of the system. Collect the distillate in the receiving flask. The boiling point at 1 Torr is reported to be 130-140 °C.[11]
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential sources of impurities during the synthesis of this compound.
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. bhavanscollegedakor.org [bhavanscollegedakor.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. rroij.com [rroij.com]
common impurities in 1,4-Thioxane-1,1-dioxide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Thioxane-1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
Based on its common synthesis route, the oxidation of 1,4-Thioxane, the most likely impurities are:
-
Unreacted Starting Material: 1,4-Thioxane.
-
Intermediate Product: 1,4-Thioxane-1-oxide, resulting from incomplete oxidation.
-
Residual Solvents: Acetic acid, which is often used as the solvent in the oxidation reaction.
-
Water: Can be present from the use of aqueous hydrogen peroxide or absorbed from the atmosphere.
Q2: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 129-133 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Q3: What is the recommended method for purifying crude this compound?
Recrystallization is a highly effective and commonly used method for purifying this compound. A common solvent system for this is a mixture of dichloromethane and cyclohexane.[1][2]
Q4: My purified this compound appears as an oil instead of crystals during recrystallization. What should I do?
This phenomenon, known as "oiling out," can occur if the compound is significantly impure or if the cooling process is too rapid. To resolve this, you can try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent (in this case, dichloromethane).
-
Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath.
Troubleshooting Guide for Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used: The solution is not saturated. | Boil off some of the solvent to increase the concentration of the product and attempt to recrystallize again.[3] |
| Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[3] 2. Add a seed crystal of pure this compound to the solution to induce crystallization.[4] | |
| Crystals form too quickly. | The solution was cooled too rapidly: This can trap impurities within the crystal lattice. | Reheat the solution to redissolve the crystals. Allow the solution to cool more slowly at room temperature before placing it in a cold bath.[4] |
| Low recovery of purified product. | Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. | Before filtration, concentrate the solution by boiling off some solvent. After filtration, you can try to recover more product from the mother liquor by further concentrating it and cooling again.[4] |
| Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. | Use a heated funnel or pre-heat the filtration apparatus with hot solvent before filtering the product solution. | |
| The product "oils out" instead of crystallizing. | High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture. | 1. Re-dissolve the oil by heating and add more of the more soluble solvent (dichloromethane). 2. Allow for very slow cooling. 3. If the problem persists, consider purifying the crude product by another method, such as column chromatography, before recrystallization. |
Purity Data
The following table presents representative data for the purity of this compound before and after a single recrystallization.
| Impurity | Content in Crude Product (%) | Content after Recrystallization (%) |
| 1,4-Thioxane | 2.5 | < 0.1 |
| 1,4-Thioxane-1-oxide | 3.0 | < 0.2 |
| Acetic Acid | 1.0 | < 0.05 |
| This compound Purity | 93.5 | > 99.6 |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is based on the oxidation of 1,4-Thioxane.
Materials:
-
1,4-Thioxane
-
Acetic Acid
-
30% Hydrogen Peroxide
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve 1,4-Thioxane in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.[1][2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization.
Protocol for the Recrystallization of this compound
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
Slowly add cyclohexane to the hot solution until it becomes slightly turbid.
-
Reheat the mixture gently until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Reactions with 1,4-Thioxane-1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions involving 1,4-Thioxane-1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and drug development?
A1: this compound is a heterocyclic sulfone.[1][2][3] It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] Its sulfone group can be used to introduce the SO₂ moiety into molecules, which is a common feature in a variety of approved drugs. The cyclic ether functionality also offers a scaffold for further chemical modifications.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is an irritant to the eyes, skin, and respiratory system.[3] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3]
Q3: How should I store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.
Q4: What are the typical reaction types where this compound is used?
A4: this compound is commonly used in reactions such as nucleophilic substitutions, alkylations at the alpha-carbon to the sulfone, and as a precursor for more complex sulfone-containing heterocycles. Derivatives of this compound could potentially be used in reactions like the Ramberg-Bäcklund olefination or the Julia-Kocienski olefination.[6][7][8]
Troubleshooting Guides
Alkylation Reactions
Alkylation of the carbon adjacent to the sulfone group is a common transformation. Here are some common issues and their solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Incomplete deprotonation. 2. The base is not strong enough. 3. The electrophile is not reactive enough. | 1. Ensure anhydrous conditions. Use a freshly prepared solution of a strong, non-nucleophilic base like LDA or LiHMDS. 2. Consider a stronger base or a different solvent system to enhance basicity. 3. Use a more reactive electrophile (e.g., iodide instead of bromide or chloride). |
| Formation of multiple products | 1. Dialkylation. 2. O-alkylation (if applicable). 3. Side reactions with the solvent. | 1. Use a slight excess of the sulfone relative to the base and electrophile. Add the electrophile slowly at a low temperature. 2. This is less common with sulfones but can be influenced by the counter-ion and solvent. 3. Ensure the solvent is inert under the reaction conditions. THF is a common choice. |
| Decomposition of starting material | 1. The reaction temperature is too high. 2. The base is too reactive and causing decomposition. | 1. Maintain a low temperature (e.g., -78 °C) during deprotonation and alkylation. 2. Use a hindered base to minimize side reactions. |
Nucleophilic Substitution Reactions
Reactions where a nucleophile displaces a leaving group on a this compound derivative can also present challenges.
| Problem | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | 1. Poor leaving group. 2. Steric hindrance at the reaction center. 3. The nucleophile is not strong enough. 4. Inappropriate solvent. | 1. Convert the leaving group to a better one (e.g., a tosylate or mesylate from an alcohol). 2. If possible, use a less hindered substrate or a smaller nucleophile. 3. Use a stronger nucleophile or increase the reaction temperature. 4. For SN2 reactions, a polar aprotic solvent (e.g., DMF, DMSO) is generally preferred. For SN1 type reactions, a polar protic solvent (e.g., ethanol, water) may be better. |
| Formation of elimination byproducts | 1. The nucleophile is also a strong base. 2. High reaction temperature. | 1. Use a less basic nucleophile if possible. 2. Run the reaction at a lower temperature. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the outcome of a hypothetical alkylation of this compound. Note: This data is for educational purposes and may not represent actual experimental results.
Table 1: Effect of Base and Solvent on the Yield of Mono-alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 0 | 2 | 65 |
| 2 | LDA | THF | -78 to 0 | 2 | 85 |
| 3 | LiHMDS | THF | -78 to 0 | 2 | 88 |
| 4 | KHMDS | Toluene | -78 to rt | 3 | 75 |
| 5 | NaH | DMF | 0 to rt | 4 | 40 (with side products) |
Table 2: Effect of Electrophile and Temperature on Reaction Time and Yield
| Entry | Electrophile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | -78 to 0 | 1.5 | 90 |
| 2 | CH₃Br | -78 to rt | 3 | 75 |
| 3 | CH₃Cl | 0 to 50 | 8 | 30 |
| 4 | BnBr | -78 to 0 | 2 | 82 |
| 5 | Allyl Bromide | -78 to 0 | 1 | 88 |
Experimental Protocols
General Protocol for the Mono-alkylation of this compound
This protocol describes a general procedure for the mono-alkylation of this compound using a strong base and an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the anion.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time will vary depending on the electrophile used.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A general workflow for optimizing reaction conditions.
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. This compound - Yuanli Tech [yonlytech.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 107-61-9 [chemicalbook.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 8. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Reactions with 1,4-Thioxane-1,1-dioxide
Welcome to the technical support center for 1,4-Thioxane-1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving this versatile sulfone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cyclic sulfone, a type of organosulfur compound. It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid, six-membered ring structure and the electron-withdrawing nature of the sulfone group make it a useful precursor for creating complex molecular architectures, including cyclic olefins and biologically active molecules like protease and β-lactamase inhibitors.
Q2: What are the key safety precautions I should take when handling this compound?
This compound is known to cause skin and serious eye irritation.[1][2] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid creating dust and ensure all ignition sources are removed, as fine dust particles can form explosive mixtures with air.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]
Q3: What are the typical reaction types where this compound is used?
The most prominent reaction involving this compound is the Ramberg-Bäcklund reaction .[3] This reaction converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide in the presence of a base.[3] Given its cyclic structure, this compound is particularly useful for the synthesis of strained cyclic alkenes.[4][5]
Troubleshooting Guide for Failed Reactions
This guide addresses common problems encountered when using this compound in the Ramberg-Bäcklund reaction and related transformations.
Problem 1: Low or No Product Yield
Possible Cause 1.1: Incomplete α-Halogenation
The Ramberg-Bäcklund reaction requires an α-halo sulfone. If the halogenation of this compound is incomplete or has failed, the subsequent elimination will not proceed.
-
Solution:
-
Confirm the successful formation of the α-halo sulfone using analytical techniques like NMR or mass spectrometry before proceeding with the base-mediated elimination.
-
Optimize the halogenation conditions. Common reagents include N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for chlorination and bromination, respectively.[3] The reaction may require activation with a base to form the α-sulfonyl anion for subsequent reaction with the halogen source.
-
Possible Cause 1.2: Inappropriate Base Strength
The choice of base is critical in the Ramberg-Bäcklund reaction. A base that is too weak may not be sufficient to deprotonate the α-carbon, while an overly strong base can lead to side reactions.
-
Solution:
-
For many Ramberg-Bäcklund reactions, strong bases like potassium tert-butoxide or sodium hydroxide are effective.[6]
-
The stereochemical outcome of the reaction can be influenced by the base strength, with weaker bases sometimes favoring the Z-alkene and stronger bases favoring the E-alkene.[6] Consider screening different bases to optimize the yield of the desired isomer.
-
Possible Cause 1.3: Unfavorable Reaction Temperature
The rate of both the initial deprotonation and the subsequent cyclization and elimination steps are temperature-dependent.
-
Solution:
-
If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions and decomposition.
-
For reactions involving thermally unstable intermediates, running the reaction at a lower temperature for a longer duration might improve the yield.
-
Problem 2: Formation of Unexpected Products
Possible Cause 2.1: Ring-Opening of the 1,4-Oxathiin Ring
Under strongly basic conditions, the 1,4-oxathiin ring system can be susceptible to ring-opening, leading to acyclic byproducts instead of the desired cyclic alkene.[7]
-
Solution:
-
Employ milder reaction conditions, such as a weaker base or a lower reaction temperature, to minimize ring-opening.
-
Carefully monitor the reaction progress by TLC or LC-MS to detect the formation of byproducts and stop the reaction once the desired product is maximized.
-
A study on the base-induced breakdown of related 1,4-oxathiins identified a keto sulfone as a common ring-opened byproduct.[7]
-
Possible Cause 2.2: Dichlorocarbene Adducts (in Myers' Modification)
When using the Myers' modification of the Ramberg-Bäcklund reaction, which often employs carbon tetrachloride as both a solvent and halogen source, the in situ generation of dichlorocarbene can lead to the formation of gem-dichlorocyclopropane adducts with the product alkene.[6]
-
Solution:
-
To mitigate this side reaction, a carbene scavenger such as phenol or an additional, more reactive alkene can be added to the reaction mixture.[6]
-
Alternatively, consider using a different in situ halogenation protocol that does not generate dichlorocarbene.
-
Problem 3: Incorrect or Mixed Stereochemistry of the Alkene Product
Possible Cause 3.1: Base-Dependent Stereoselectivity
As mentioned, the stereochemical outcome of the Ramberg-Bäcklund reaction is often dependent on the strength of the base used.
-
Solution:
-
If a specific stereoisomer (E or Z) is desired, a systematic screening of different bases is recommended. Weaker bases like sodium hydroxide tend to favor the formation of Z-alkenes, while stronger bases like potassium tert-butoxide often lead to a predominance of E-alkenes.[6]
-
Possible Cause 3.2: Epimerization of Intermediates
Under strongly basic conditions, epimerization of the intermediate thiirane dioxide can occur, leading to a mixture of alkene stereoisomers.[6]
-
Solution:
-
Using a weaker base and carefully controlling the reaction time can help to minimize epimerization and improve the stereoselectivity of the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on the oxidation of 1,4-thioxane.
Materials:
-
1,4-Thioxane
-
Acetic acid
-
30% Hydrogen peroxide
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve 1,4-thioxane (1.0 equivalent) in acetic acid.
-
Slowly add 30% hydrogen peroxide (approximately 2.0 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48 hours.[8]
-
Remove the solvent by rotary evaporation.
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Recrystallize the crude product from a dichloromethane-cyclohexane mixture to yield pure this compound. A typical reported yield for this procedure is around 70%.[8]
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 107-61-9 | [1][2] |
| Molecular Formula | C4H8O3S | [1][2] |
| Molecular Weight | 136.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 129-130 °C | [2] |
| Boiling Point | 130-140 °C @ 1 Torr | [2] |
| Solubility | Soluble in water |
Visualizations
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. Synthesis of cyclic sulfones by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 7. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
side reactions of 1,4-Thioxane-1,1-dioxide under acidic conditions
Welcome to the technical support center for 1,4-Thioxane-1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and troubleshooting for experiments conducted under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
Based on the general stability of dialkyl sulfones and cyclic ethers, this compound is expected to be relatively stable under weakly acidic conditions. The sulfone group is known for its chemical inertness.[1] However, under strongly acidic conditions and in the presence of potent nucleophiles, the ether linkage is susceptible to cleavage.[2][3][4][5][6]
Q2: What are the potential side reactions of this compound in the presence of strong acids?
While specific literature on the side reactions of this compound is limited, two primary potential side reactions can be anticipated based on its structure, which contains both a sulfone and a cyclic ether moiety:
-
Acid-Catalyzed Ring-Opening/Cleavage of the Ether Linkage: The ether oxygen can be protonated by a strong acid, making it a good leaving group. A subsequent nucleophilic attack can lead to the opening of the thioxane ring.[2][3][4][5][6]
-
Reactions involving the Sulfone Group: The sulfonyl group is generally very stable. However, under forcing conditions, reactions such as elimination or rearrangement, while less likely for a saturated cyclic sulfone, cannot be entirely ruled out based on general sulfone chemistry.
Q3: What products might be formed from the acid-catalyzed ring-opening of this compound?
The products of ring-opening will depend on the nucleophile present in the reaction medium. For example, in the presence of hydrohalic acids (like HBr or HI), a haloalcohol containing a sulfone group would be the expected product. If water is the nucleophile, a diol containing a sulfone group could be formed.
Troubleshooting Guides
Issue 1: Unexpected Product Formation or Low Yield
If you observe unexpected byproducts or a lower than expected yield of your desired product when using this compound under acidic conditions, consider the possibility of acid-catalyzed ring-opening.
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize any unexpected products. Look for spectral data consistent with a ring-opened structure, such as the appearance of a hydroxyl group in the IR spectrum or a corresponding signal in the 1H NMR spectrum.
-
Modify Reaction Conditions:
-
Acid Strength: If possible, use a weaker acid or a lower concentration of the strong acid.
-
Temperature: Perform the reaction at a lower temperature to minimize potential side reactions.
-
Reaction Time: A shorter reaction time may reduce the extent of degradation of the starting material.
-
-
Choice of Acid: Avoid using strong nucleophilic acids like HBr and HI if ring-opening is a concern, as the halide ions are effective nucleophiles for ether cleavage.[2][4][6] Non-nucleophilic acids may be a better choice if only protonation is required for your reaction.
Issue 2: Decomposition of this compound
If you suspect that this compound is decomposing under your experimental conditions, it is crucial to assess the stability of the molecule under those specific parameters.
Troubleshooting Steps:
-
Control Experiment: Run a control experiment with this compound under the same acidic conditions (solvent, temperature, acid concentration) but without other reactants. Monitor the stability of the starting material over time using techniques like TLC, LC-MS, or NMR.
-
Literature Review for Analogs: While direct data is scarce, reviewing the stability of analogous cyclic sulfones or ethers under similar conditions might provide valuable insights.
Experimental Protocols
As there is a lack of specific experimental data in the literature for the side reactions of this compound under acidic conditions, the following are generalized protocols for evaluating the stability of a compound under acidic conditions.
Protocol 1: General Procedure for Acid Stability Testing
-
Preparation: Dissolve a known amount of this compound in the reaction solvent.
-
Acidification: Add the desired concentration of the acid to be tested.
-
Reaction: Stir the solution at the intended reaction temperature.
-
Monitoring: Withdraw aliquots at regular intervals and quench the acid (e.g., with a saturated sodium bicarbonate solution).
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, GC-MS, or NMR) to quantify the remaining this compound and identify any degradation products.
Data Presentation
Since no quantitative data on side reactions of this compound under acidic conditions were found in the literature, the following table illustrates hypothetical stability data based on general chemical principles.
| Acid Condition | Temperature (°C) | Time (h) | This compound Remaining (%) (Illustrative) | Major Side Product (Hypothetical) |
| 1 M HCl in Dioxane | 25 | 24 | >95% | None Detected |
| 1 M HBr in Acetic Acid | 80 | 6 | ~70% | Ring-opened bromo-alcohol sulfone |
| Concentrated H₂SO₄ | 100 | 2 | <20% | Complex mixture of degradation products |
Visualizations
The following diagrams illustrate the potential acid-catalyzed ring-opening pathway of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Managing Thermal Decomposition of 1,4-Thioxane-1,1-dioxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the thermal decomposition of 1,4-Thioxane-1,1-dioxide in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Limited specific experimental data on the thermal decomposition of this compound is publicly available. The information provided here is based on general knowledge of sulfone chemistry, safety data sheets, and analogous compounds. Researchers should always perform a thorough risk assessment and consider small-scale preliminary testing before proceeding with larger-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a heterocyclic sulfone.[1][2] It is a white to off-white crystalline solid under normal conditions.[3][4]
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃S | [5] |
| Molecular Weight | 136.17 g/mol | [5] |
| Melting Point | 129-133 °C | [5][6] |
| Boiling Point | 130-140 °C at 1 Torr | [5] |
| Flash Point | 159.2 °C | [5] |
| Stability | Stable under normal temperatures and pressures. | [3] |
Q2: What are the primary hazards associated with the thermal decomposition of this compound?
The primary hazard is the evolution of toxic and irritating gases. Upon heating, this compound is expected to decompose, releasing sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] Inhalation of these fumes can cause respiratory irritation.[3]
Q3: At what temperature does this compound begin to decompose?
Q4: What is the likely mechanism for the thermal decomposition?
While the specific mechanism for this compound is not detailed in the available literature, the thermal decomposition of cyclic sulfones often proceeds via the elimination of sulfur dioxide (SO₂). This can occur through a concerted retro-cycloaddition reaction or a stepwise mechanism involving the formation of a diradical intermediate. The remaining C₄H₈O fragment would likely undergo further decomposition or rearrangement to form various smaller organic molecules.
Caption: Postulated thermal decomposition pathway of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Gas Evolution at Temperatures Below Melting Point | Presence of impurities or residual solvent from synthesis. | 1. Ensure the material is pure and dry. Consider purification steps like recrystallization.[1][2] 2. Perform a slow heating ramp under an inert atmosphere to remove volatile impurities before reaching the decomposition temperature. |
| Discoloration of the Sample Upon Heating | Onset of decomposition or reaction with atmospheric oxygen. | 1. Conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon). 2. Lower the reaction temperature if possible. 3. Analyze the discolored material to identify degradation products. |
| Runaway Reaction (Exotherm) | The decomposition process may be exothermic. | 1. IMMEDIATE ACTION: If safe to do so, remove the heat source and apply cooling. Evacuate the area if the reaction cannot be controlled. 2. PREVENTION: Always run initial experiments on a small scale. Use a reaction calorimeter to measure the heat of decomposition. Ensure adequate cooling capacity is available for the scale of the reaction. |
| Inconsistent Experimental Results | Variations in heating rate, atmospheric conditions, or sample purity. | 1. Standardize the experimental protocol, including a consistent heating rate and atmosphere. 2. Use a consistent source and purity of this compound for all experiments. |
| Corrosion of Equipment | Formation of acidic byproducts (e.g., sulfurous acid if moisture is present). | 1. Use corrosion-resistant materials for reaction vessels and equipment. 2. Ensure all apparatus is thoroughly dried before use. |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Continuously monitor the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Identification of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Place a very small amount of the sample into a pyrolysis tube or cup.
-
Insert the sample into the pyrolysis unit, which is directly connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Rapidly heat the sample to a specific decomposition temperature (pyrolysis temperature). This can be done at several different temperatures to observe the evolution of products.
-
The volatile decomposition products are swept by a carrier gas into the GC column for separation.
-
The separated components then enter the Mass Spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
Caption: Logical flow for Py-GC-MS analysis.
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS 107-61-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 107-61-9 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Stability of 1,4-Thioxane-1,1-dioxide in the Presence of Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Thioxane-1,1-dioxide when exposed to strong bases. This resource is intended to help researchers anticipate and address potential challenges during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Consumption of Starting Material or Low Yields in Reactions Using this compound as a Solvent or Reagent with Strong Bases.
| Possible Cause | Troubleshooting Steps |
| Base-Induced Decomposition: this compound is susceptible to degradation in the presence of strong bases, even at room temperature. The primary degradation pathway is believed to be a base-induced E2 elimination, leading to ring-opening. | 1. Re-evaluate Base Choice: If possible, consider using a weaker, non-nucleophilic base. 2. Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition. For highly sensitive substrates, temperatures below 0°C are recommended. 3. Slow Addition: Add the strong base slowly to the reaction mixture to maintain a low instantaneous concentration. 4. Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the strong base. 5. Alternative Solvents: If this compound is being used as a solvent, consider replacing it with a more inert solvent such as THF, dioxane, or toluene, depending on the reaction requirements. |
| Reaction with Organolithium Reagents: Strong bases like n-butyllithium (n-BuLi) are highly reactive and can deprotonate the α-protons of the sulfone, initiating decomposition. | 1. Inverse Addition: Add the solution of this compound to the organolithium reagent at low temperature (-78 °C) to ensure the immediate consumption of the organolithium reagent by the intended substrate. 2. Titer of Organolithium Reagent: Ensure the accurate concentration of the organolithium reagent is known to avoid using an excess, which would then react with the this compound. |
| Water Content: Traces of water can react with strong bases, especially organolithiums, affecting the stoichiometry and potentially catalyzing side reactions. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. |
Issue 2: Formation of Unexpected Byproducts.
| Possible Cause | Identification and Mitigation |
| Ring-Opening Product: The most likely byproduct from the decomposition of this compound is the ring-opened vinyl ether sulfinate, which may undergo further reactions. | 1. Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and mass spectrometry to identify the byproducts. The presence of vinyl protons (around 5-7 ppm in ¹H NMR) could indicate the formation of the ring-opened product. 2. Mitigation: Follow the troubleshooting steps outlined in "Issue 1" to minimize the decomposition of this compound. |
| Products from Reaction of Byproducts: The initial ring-opened product can potentially react with other components in the reaction mixture. | 1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the point at which byproduct formation becomes significant. 2. Quenching: Quench the reaction as soon as the desired transformation is complete to prevent further side reactions. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in the presence of common aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A1: No, this compound is not stable in the presence of strong aqueous bases like NaOH and KOH. These bases can promote a ring-opening elimination reaction. The rate of this decomposition is dependent on the base concentration and temperature. For applications requiring a basic medium, it is crucial to use the mildest possible conditions and shortest reaction times.
Q2: What is the expected decomposition pathway of this compound with a strong base?
A2: The most probable decomposition pathway is an E2 (elimination, bimolecular) reaction. A strong base abstracts a proton from the carbon atom alpha to the sulfone group and adjacent to the ring oxygen. This is followed by a concerted cleavage of the C-O bond, leading to the opening of the ring and the formation of a vinyl ether sulfinate.
Q3: Can I use n-butyllithium (n-BuLi) with this compound?
A3: Extreme caution is advised. n-BuLi is a very strong base and will readily deprotonate this compound, leading to its rapid decomposition. If its use is unavoidable, the reaction should be conducted at very low temperatures (e.g., -78 °C) with careful control of stoichiometry and addition rates.
Q4: Are there any quantitative data on the stability of this compound with strong bases?
Q5: What are the signs of this compound decomposition in my reaction?
A5: Signs of decomposition include:
-
A decrease in the amount of this compound over time, as monitored by TLC, GC, or LC-MS.
-
The appearance of new, unexpected spots on a TLC plate or peaks in a chromatogram.
-
A color change in the reaction mixture.
-
Inconsistent or lower-than-expected yields of your desired product.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to a Strong Base
Objective: To qualitatively or semi-quantitatively determine the stability of this compound under specific basic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Strong base of interest (e.g., NaH, KOtBu, n-BuLi)
-
Internal standard (e.g., dodecane, biphenyl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Apparatus for running reactions under an inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve a known amount of this compound and an internal standard in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to the desired reaction temperature (e.g., 25 °C, 0 °C, -78 °C).
-
Take an initial sample (t=0) and quench it with the appropriate quenching solution.
-
Add a known equivalent of the strong base to the reaction mixture.
-
Take aliquots from the reaction mixture at regular time intervals and quench them.
-
Analyze the quenched samples by GC or LC-MS to determine the concentration of this compound relative to the internal standard over time.
Visualizations
Caption: Base-induced decomposition of this compound.
Caption: Workflow for assessing the stability of this compound.
preventing byproduct formation with 1,4-Thioxane-1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during experiments involving 1,4-Thioxane-1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercially available this compound and how can it affect my reaction?
A1: The most common impurity is 1,4-thioxane-1-oxide, the corresponding sulfoxide, which arises from incomplete oxidation of 1,4-thioxane during synthesis. The presence of the sulfoxide can lead to unexpected side reactions and difficulty in product purification. It is recommended to check the purity of the starting material by NMR or chromatography before use.
Q2: I am observing the formation of an unexpected olefin in my reaction. What could be the cause?
A2: If your reaction conditions involve the use of a base and your this compound has been functionalized at the alpha-position with a halogen (an α-halo sulfone), you are likely observing a Ramberg-Bäcklund reaction.[1] This reaction is a classic method for alkene synthesis from α-halo sulfones, involving the extrusion of sulfur dioxide.[1]
Q3: Can this compound undergo ring-opening? Under what conditions?
A3: Yes, the this compound ring is susceptible to opening under strongly basic conditions. This has been observed during attempts at α-alkylation.[2] The use of strong bases like sodium hydride can lead to the formation of ring-opened byproducts.[2] A recent study on related 1,4-oxathiin-S,S-dioxides also highlights their base sensitivity and the formation of ring-opened byproducts.[3]
Troubleshooting Guides
Issue 1: Presence of Starting Material Impurity (1,4-Thioxane-1-oxide)
| Symptom | Possible Cause | Recommended Solution |
| Unexplained side products, difficulty in achieving full conversion. | Incomplete oxidation during the synthesis of this compound, leading to the presence of 1,4-thioxane-1-oxide. | Purify the starting material via recrystallization or column chromatography before use. Monitor the purity of the starting material by ¹H NMR or LC-MS. |
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dichloromethane-cyclohexane.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Issue 2: Unwanted Olefin Formation (Julia-Type Olefination/α-Alkenylation)
This issue is common when attempting α-alkylation of this compound with alcohols in the presence of a base.
| Symptom | Possible Cause | Recommended Solution |
| Formation of a vinyl sulfone or a styrene-like derivative instead of the desired α-alkylated product. | The reaction is following a Julia-type olefination or α-alkenylation pathway, which is competitive with α-alkylation. This is particularly facile with benzylic alcohols.[5][6] | 1. Modify Reaction Conditions: Use a catalytic amount of a weaker base (e.g., NaOH instead of tBuOK).[5] 2. Choose a suitable catalyst: Manganese-based catalysts have been shown to favor α-alkylation over olefination.[5][6] 3. Control Stoichiometry: The amount of base can significantly influence the reaction pathway.[5] |
-
Catalyst and Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq), the alcohol (1.0 eq), the manganese catalyst (e.g., (NNN)Mn(II)Cl₂) (0.5 mol%), and a catalytic amount of base (e.g., NaOH, 20 mol%) to a dry solvent (e.g., toluene).[5]
-
-
Reaction Execution:
-
Seal the reaction vessel and heat to the desired temperature (e.g., 150 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Issue 3: Self-Condensation of the Sulfone
| Symptom | Possible Cause | Recommended Solution |
| Formation of a higher molecular weight byproduct derived from the starting sulfone. | The carbanion formed by deprotonation of the sulfone attacks another molecule of the starting sulfone instead of the desired electrophile.[7] | Perform the reaction under "Barbier-like conditions" by adding the base slowly to a mixture of the this compound and the electrophile. This ensures that the generated carbanion reacts with the electrophile as soon as it is formed.[7] |
Issue 4: Formation of Ring-Opened Byproducts
| Symptom | Possible Cause | Recommended Solution |
| Isolation of a linear byproduct containing both sulfonyl and ether functionalities. | The use of a strong, non-nucleophilic base (e.g., NaH, LDA) is causing the cleavage of the heterocyclic ring.[2] | 1. Use a weaker base: If possible, switch to a milder base such as an alkali metal carbonate or a hindered amine. 2. Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the ring-opening pathway. 3. Change the order of addition: Add the base to a solution of the sulfone and electrophile at a low temperature. |
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common issues encountered when using this compound in base-mediated reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 3. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 1,4-Thioxane-1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Thioxane-1,1-dioxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to remove during work-up?
This compound is a polar, high-boiling point (approximately 339.7 °C at 760 mmHg) solid that is highly soluble in water.[1] These properties make it difficult to remove from reaction mixtures using standard organic solvent extractions, as it tends to partition into the aqueous phase or remain in the organic phase if the desired product is also polar.
Q2: What are the key physical properties of this compound relevant to work-up procedures?
Understanding the physical properties of this compound is crucial for designing effective purification strategies.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 131-133 °C | [1] |
| Boiling Point | 339.7 °C at 760 mmHg | [1] |
| Solubility in Water | Soluble | [2] |
| Stability | Stable under normal temperatures and pressures | [1] |
Q3: How can I monitor the presence of this compound during my reaction and work-up?
Thin-Layer Chromatography (TLC) can be used to monitor the presence of this compound. Due to its structure (a saturated heterocycle), it may not be UV active. Therefore, a chemical stain is required for visualization.
Recommended TLC Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. This compound should give a yellow-brown spot on a purple background.[3]
-
Phosphomolybdic Acid (PMA) Stain: This is another universal stain that is effective for a wide range of organic compounds.[3]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions containing this compound.
Issue 1: Difficulty in Removing this compound by Standard Liquid-Liquid Extraction
Problem: After performing a standard aqueous work-up, a significant amount of this compound remains in the organic layer, or the desired product is lost to the aqueous layer.
Root Cause: The high polarity and water solubility of this compound lead to poor partitioning between typical organic and aqueous phases.
Solutions:
-
Salting-Out Effect: Add a saturated solution of an inorganic salt (e.g., sodium chloride - brine) to the aqueous phase during extraction.[5][6] This increases the polarity of the aqueous layer, decreasing the solubility of organic compounds and forcing them into the organic layer. This can also help to "push" the highly polar this compound into the aqueous phase.
-
Repeated Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at extracting the desired compound.
-
Choice of Organic Solvent: If the desired product is sufficiently non-polar, using a less polar organic solvent for extraction (e.g., diethyl ether, hexanes) may improve the separation from the highly polar this compound, which will preferentially move to the aqueous phase.
Caption: Workflow for Aqueous Extraction with Salting-Out.
Issue 2: Emulsion Formation During Aqueous Work-up
Problem: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.
Root Cause: The presence of polar compounds like this compound can act as a surfactant, stabilizing the emulsion.
Solutions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.
Issue 3: Co-crystallization or Oiling Out of this compound with the Desired Product
Problem: During crystallization of the desired product, this compound either co-crystallizes or "oils out," leading to an impure product.
Root Cause: The polarity and structural properties of this compound may be similar enough to the desired product to interfere with the crystallization process.
Solutions:
-
Solvent Selection for Crystallization: Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while this compound remains soluble at all temperatures. Given its polarity, a less polar solvent system might be effective.
-
Trituration: If the desired product is a solid and less soluble than this compound in a particular solvent, the crude material can be washed or "triturated" with that solvent to dissolve the sulfone, leaving the purified product behind.
-
Column Chromatography: If crystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: General Aqueous Work-up with Salting-Out
-
Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Dilute with Organic Solvent: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
First Wash: Add a volume of saturated sodium chloride solution (brine) approximately equal to the volume of the organic layer.
-
Extract: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 1-2 minutes, venting periodically.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing procedure (steps 4-6) two to three more times with fresh brine.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Isolate Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.
-
Elute the Column: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect Fractions: Collect fractions of the eluent as it passes through the column.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product and which, if any, contain this compound (which will elute with a highly polar solvent system).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Note on Stability: Sulfones are generally stable to a wide range of acidic and basic conditions commonly used in work-ups.[7] However, very harsh conditions (e.g., strong, hot acid or base) should be avoided if the desired product is sensitive.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,4-Thioxane-1,1-dioxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Thioxane-1,1-dioxide and its structurally related analogs, 1,4-Thioxane and 1,4-Thioxane-1-oxide. The oxidation state of the sulfur atom significantly influences the electron density and, consequently, the chemical shifts of the neighboring protons and carbons. This comparative analysis, supported by experimental data, offers valuable insights for the structural elucidation and characterization of molecules containing this heterocyclic motif.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra reveal a downfield shift of the protons adjacent to the sulfur atom as its oxidation state increases. This is attributed to the increased deshielding effect of the electron-withdrawing sulfone group in this compound compared to the sulfide in 1,4-Thioxane and the sulfoxide in 1,4-Thioxane-1-oxide.
| Compound | Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | H-2, H-6 | 4.03 | t | 4H |
| H-3, H-5 | 3.32 | t | 4H | |
| 1,4-Thioxane-1-oxide | H-2, H-6 | 3.92 - 3.75 | m | 4H |
| H-3, H-5 | 3.03 - 2.85 | m | 4H | |
| 1,4-Thioxane | H-2, H-6 | 3.78 | t | 4H |
| H-3, H-5 | 2.72 | t | 4H |
Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS). Multiplicities are abbreviated as t (triplet) and m (multiplet).
¹³C NMR Spectral Data Comparison
Similarly, the ¹³C NMR spectra show a significant downfield shift for the carbons adjacent to the sulfur atom (C-2 and C-6) upon oxidation. The effect is most pronounced in the sulfone, reflecting the strong electron-withdrawing nature of the SO₂ group.
| Compound | Carbons | Chemical Shift (δ) ppm |
| This compound | C-2, C-6 | 66.0 |
| C-3, C-5 | 50.8 | |
| 1,4-Thioxane-1-oxide | C-2, C-6 | 65.5 |
| C-3, C-5 | 49.3 | |
| 1,4-Thioxane | C-2, C-6 | 67.2 |
| C-3, C-5 | 26.9 |
Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS).
Experimental Protocols
The following is a general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra. Specific parameters may be adjusted based on the instrument and sample concentration.
Sample Preparation:
-
Approximately 5-20 mg of the solid sample (for ¹H NMR) or 20-100 mg (for ¹³C NMR) is accurately weighed and transferred to a clean, dry NMR tube.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the signals of interest.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
Data Acquisition:
-
The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer.
-
For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR spectrum.
Visualizing Structural Relationships and NMR Signals
The following diagrams illustrate the structures of this compound and its analogs, with the protons and carbons labeled to correspond with the NMR data tables.
Caption: Molecular structures of 1,4-Thioxane derivatives.
The following workflow illustrates the general process of obtaining and interpreting NMR data for chemical structure elucidation.
Caption: A simplified workflow for NMR spectral analysis.
A Comparative Guide to the Mass Spectrometry Analysis of 1,4-Thioxane-1,1-dioxide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the mass spectrometric behavior of 1,4-Thioxane-1,1-dioxide against common sulfone-containing compounds and a structural analog.
This guide provides a detailed comparison of the mass spectrometry analysis of this compound with three alternative compounds: dimethyl sulfoxide (DMSO), sulfolane, and 1,4-dioxane. The information presented is intended to aid researchers in identifying and differentiating these compounds based on their mass spectra and fragmentation patterns.
Comparative Analysis of Mass Spectra
The mass spectrometric behavior of this compound and its alternatives was analyzed under standard electron ionization (EI) conditions. The key identifying features, including the molecular ion (M+), base peak, and major fragment ions, are summarized for each compound.
Table 1: Comparison of Key Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Major Fragment Ions [m/z] (Relative Intensity %) |
| This compound | C₄H₈O₃S | 136.17 | 136 | 44 | 70 (not specified), 64 (not specified), 56 (not specified), 43 (77.4), 28 (48.0)[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 78 | 63 | 78 (71.5), 62 (4.5), 45 (41.2), 15 (20.0) |
| Sulfolane | C₄H₈O₂S | 120.17 | 120 | 41 | 56, 55 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 88 | 88 | 58, 43, 28 |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer is suitable for this analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector. For dilute samples, a splitless injection is preferred to enhance sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2] This is the standard energy used to generate reproducible mass spectra and allows for comparison with library data.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200. This range is sufficient to cover the molecular ions and major fragments of the target compounds.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from saturating the detector.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.
-
Inject 1 µL of the working solution into the GC-MS.
Visualizing the Analytical Workflow and Fragmentation Pathways
The following diagrams illustrate the logical workflow of a typical GC-MS analysis and a conceptual representation of the fragmentation process.
Caption: A logical workflow for GC-MS analysis.
Caption: Conceptual diagram of electron ionization and fragmentation.
References
A Comparative Guide to the Infrared Spectroscopy of 1,4-Thioxane-1,1-dioxide
For researchers and professionals in drug development and materials science, understanding the molecular vibrations and functional groups of compounds is paramount. Infrared (IR) spectroscopy provides a rapid and non-destructive method for such analysis. This guide offers a comparative overview of the IR spectrum of 1,4-Thioxane-1,1-dioxide against other relevant cyclic compounds, supported by experimental data and protocols.
Performance Comparison of this compound and Alternatives
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the sulfone group (S=O), in addition to vibrations from the C-H and C-O bonds within its heterocyclic structure. To provide a clear comparison, its spectral features are tabulated against those of two other cyclic sulfones, Sulfolane and Dimethyl Sulfone, and a non-sulfonyl cyclic ether, 1,4-Dioxane. This allows for a direct assessment of the influence of the sulfone group and the overall ring structure on the vibrational spectra.
| Compound | Structure | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | CH₂ Scissoring (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1310-1330 | ~1120-1160 | ~1080-1120 | ~1420-1460 | C-S Stretch (~650-750) | |
| Sulfolane | ~1300-1320 | ~1120-1150 | N/A | ~1440-1470 | C-S Stretch (~650-750) | |
| Dimethyl Sulfone | ~1300-1330 | ~1130-1160 | N/A | ~1420-1450 | S-C Stretch (~750-800) | |
| 1,4-Dioxane | N/A | N/A | ~1070-1140 | ~1450-1480 | Ring breathing (~830-890) |
Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.
Experimental Protocols
To ensure reproducibility and accuracy in obtaining the IR spectra for comparative analysis, the following detailed methodologies are provided for two common sampling techniques.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy for Solid Samples
This method is suitable for the rapid analysis of solid powder samples with minimal preparation.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Solid sample of this compound (or alternative).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent.
Potassium Bromide (KBr) Pellet Method for Solid Samples
This traditional method involves dispersing the solid sample in a KBr matrix to form a transparent pellet for transmission analysis.
Materials and Equipment:
-
FTIR Spectrometer.
-
Hydraulic press.
-
Pellet die set.
-
Agate mortar and pestle.
-
Spectroscopy-grade Potassium Bromide (KBr), dried.
-
Solid sample of this compound (or alternative).
-
Spatula.
-
Infrared lamp or oven for drying.
Procedure:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Collect the infrared spectrum.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the ATR and KBr pellet methods.
A Comparative Guide to 1,4-Thioxane-1,1-dioxide, DMSO, and Sulfolane for Researchers
In the landscape of modern research and drug development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. This guide provides a detailed comparison of three polar aprotic solvents: 1,4-Thioxane-1,1-dioxide, Dimethyl sulfoxide (DMSO), and Sulfolane. We will delve into their physicochemical properties, potential applications, and provide standardized protocols for their comparative evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's behavior and suitability for a specific application are dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound, DMSO, and Sulfolane.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Sulfolane |
| Molecular Formula | C₄H₈O₃S | (CH₃)₂SO | (CH₂)₄SO₂ |
| Molecular Weight ( g/mol ) | 136.17 | 78.13 | 120.17 |
| Melting Point (°C) | 129-130[1] | 19[2] | 27.5[3] |
| Boiling Point (°C) | 130-140 (at 1 Torr)[1] | 189[2] | 285[3] |
| Density (g/cm³) | ~1.283 (estimate)[1] | 1.1004 (at 20°C)[4] | 1.261 |
| Dielectric Constant (at 20°C) | Not available | 46.68[4] | 43.3 |
| Dipole Moment (Debye) | 3.29[5] | 3.96[2] | 4.7[3][6] |
| Viscosity (cP at 20°C) | Not available | 1.996[2] | 10.34 (at 30°C) |
| Solubility in Water | Soluble[7] | Miscible[2] | Miscible[3] |
Structural Comparison
The molecular structures of these solvents are fundamental to their properties. The presence of the sulfonyl group (SO₂) in all three molecules contributes to their high polarity.
Caption: Molecular structures of the three compared solvents.
Performance in Key Research Applications
As Solvents in Chemical Reactions
The high polarity and aprotic nature of these solvents make them suitable for a variety of organic reactions, particularly those involving polar transition states or ionic intermediates, such as nucleophilic substitution reactions (e.g., SN2 reactions). Their ability to solvate cations while leaving anions relatively free can significantly accelerate reaction rates.
DMSO is a widely used solvent in organic synthesis due to its excellent dissolving power for a broad range of polar and nonpolar compounds.[2] It is particularly effective in reactions involving salts, such as Finkelstein reactions.[2]
Sulfolane is also a highly effective solvent for extractive distillation and various chemical reactions.[3] Its high thermal stability allows it to be used over a wide range of temperatures.[6]
This compound is utilized as a reagent and intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[7] While specific comparative performance data is limited, its structural similarity to sulfolane suggests potential as a polar aprotic solvent in various organic reactions.
The following diagram illustrates a general workflow for comparing the performance of these solvents in a chemical reaction.
Caption: Workflow for comparing solvent performance in a chemical reaction.
As Cryoprotective Agents
The ability to protect biological samples from damage during freezing is another crucial application of some polar aprotic solvents.
DMSO is a widely used and effective cryoprotectant.[8] Its mechanism is believed to involve the suppression of ice formation and the reduction of adverse effects from freeze-concentrated solutions.
The cryoprotective potential of Sulfolane and This compound is not well-documented in the available literature. However, their high polarity and ability to interact with water molecules suggest they could be investigated for this purpose.
The following diagram outlines a typical workflow for evaluating the efficacy of a cryoprotective agent.
Caption: Workflow for evaluating cryoprotectant efficacy.
Experimental Protocols
To facilitate the direct comparison of these solvents in your own research, we provide the following detailed experimental protocols.
Experimental Protocol: Comparison of Solvent Effects on SN2 Reaction Kinetics
This protocol describes a method to compare the effect of this compound, DMSO, and sulfolane on the rate of a model SN2 reaction: the reaction of 1-bromobutane with sodium iodide. The progress of the reaction can be monitored by measuring the concentration of the product, 1-iodobutane, over time using gas chromatography (GC).
Materials:
-
1-bromobutane
-
Sodium iodide
-
This compound (anhydrous)
-
DMSO (anhydrous)
-
Sulfolane (anhydrous)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a suitable column (e.g., a non-polar column)
Procedure:
-
Solution Preparation:
-
For each solvent, prepare a solution of sodium iodide (e.g., 0.1 M). Ensure the salt is fully dissolved.
-
For each solvent, prepare a solution of 1-bromobutane (e.g., 0.1 M) containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25°C), add a known volume of the sodium iodide solution in the solvent to be tested.
-
To initiate the reaction, add an equal volume of the 1-bromobutane solution (containing the internal standard) to the reaction vessel. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a large excess of cold water).
-
Extract the organic components from the quenched aliquot with a suitable organic solvent (e.g., diethyl ether).
-
-
GC Analysis:
-
Inject a sample of the organic extract into the gas chromatograph.
-
Analyze the sample to determine the relative peak areas of 1-bromobutane, 1-iodobutane, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of 1-iodobutane at each time point relative to the internal standard.
-
Plot the concentration of 1-iodobutane versus time for each solvent.
-
Determine the initial rate of the reaction for each solvent from the slope of the initial linear portion of the concentration-time plot.
-
Compare the reaction rates obtained in the three different solvents.
-
Experimental Protocol: Comparison of Cryoprotective Efficacy
This protocol outlines a method to compare the cryoprotective effects of this compound, DMSO, and sulfolane on a mammalian cell line (e.g., HeLa or HEK293). Cell viability will be assessed using the Trypan Blue exclusion assay.[9]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
Sulfolane
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Harvesting:
-
Culture the chosen cell line to 70-80% confluency.
-
Harvest the cells using standard procedures (trypsinization for adherent cells, centrifugation for suspension cells).
-
Wash the cells with PBS and resuspend them in a small volume of complete culture medium.
-
Perform a cell count and viability assessment using Trypan Blue to determine the initial cell number and viability.
-
-
Preparation of Freezing Media:
-
Prepare three different freezing media, each containing 90% FBS and 10% of one of the cryoprotectants (this compound, DMSO, or Sulfolane). Prepare a control with no cryoprotectant.
-
-
Cryopreservation:
-
Centrifuge the cell suspension and resuspend the cell pellet in the appropriate freezing medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[9]
-
The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing and Viability Assessment:
-
After at least 24 hours of storage in liquid nitrogen, rapidly thaw the cells by placing the cryovial in a 37°C water bath until only a small ice crystal remains.[9]
-
Immediately transfer the thawed cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells to remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment using the Trypan Blue exclusion method.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each cryoprotectant and the control.
-
Compare the post-thaw viability of cells cryopreserved with each of the three solvents to determine their relative cryoprotective efficacy.
-
Conclusion
DMSO and Sulfolane are well-established polar aprotic solvents with a wealth of available data on their properties and applications. This compound, while less studied, presents an interesting structural analog with potential for similar applications. The provided protocols offer a framework for researchers to directly compare the performance of these solvents in their specific experimental contexts, enabling an informed decision on the most suitable solvent for their research and development needs. Further investigation into the properties and applications of this compound is warranted to fully understand its potential as a valuable tool in the chemical and biological sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 5. Dipole moments [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cellbase.com [cellbase.com]
1,4-Thioxane-1,1-dioxide: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Thioxane-1,1-dioxide with Other Common Sulfones.
In the landscape of modern chemistry and drug development, the choice of solvent and synthetic building blocks can critically influence the outcome of a reaction, the properties of a final compound, and the overall efficiency of a process. Sulfones, a class of organosulfur compounds, are widely utilized for their unique physicochemical properties, including high polarity and stability. This guide provides a detailed comparison of this compound with other commonly used sulfones, namely Sulfolane and Dimethyl Sulfone (DMSO2), to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a heterocyclic sulfone that presents a unique combination of structural features and physical properties. While it shares the characteristic high polarity and stability of other sulfones, the presence of an ether linkage within its six-membered ring may offer distinct advantages in terms of solubility characteristics and potential for hydrogen bonding interactions. This guide will delve into a comparative analysis of its properties against Sulfolane, a cyclic sulfone, and Dimethyl Sulfone, a simple acyclic sulfone.
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the fundamental physicochemical properties of these sulfones is essential for their effective application. The following table summarizes the key data for this compound, Sulfolane, and Dimethyl Sulfone.
| Property | This compound | Sulfolane | Dimethyl Sulfone (DMSO2) |
| CAS Number | 107-61-9[1][2] | 126-33-0[3] | 67-71-0 |
| Molecular Formula | C₄H₈O₃S[1][2] | C₄H₈O₂S[3] | C₂H₆O₂S |
| Molecular Weight ( g/mol ) | 136.17[1][2] | 120.17[3] | 78.13 |
| Appearance | White to off-white powder/crystal[4] | Colorless liquid or solid[3] | White crystalline powder |
| Melting Point (°C) | 129-130[1] | 27.5[5] | 109 |
| Boiling Point (°C) | 130-140 @ 1 Torr[1] | 285[5] | 238 |
| Density (g/mL) | ~1.283 (estimate)[1] | 1.261[5] | 1.16 |
| Dipole Moment (Debye) | Not available | 4.35[5] | 4.47 |
| Water Solubility | Soluble[4] | Miscible[5] | Soluble |
Key Inferences:
-
Physical State: The solid nature of this compound and Dimethyl Sulfone at room temperature can be a handling consideration compared to Sulfolane, which has a melting point closer to ambient temperature.
-
Boiling Point: Sulfolane's significantly higher boiling point suggests its suitability for high-temperature reactions.
Performance in Application: A Qualitative Assessment
Direct comparative experimental data on the performance of this compound against other sulfones is limited in publicly available literature. However, based on its structure and general properties of sulfones, we can infer potential advantages in specific applications.
As a Reaction Solvent
Polar aprotic solvents are known to accelerate the rates of certain reactions, such as S_N2 reactions, by effectively solvating cations while leaving the nucleophile relatively "naked" and more reactive.[7][8][9] The high polarity of sulfones makes them suitable candidates for such applications.
Potential Advantages of this compound:
-
Unique Solvation Properties: The presence of the ether oxygen in the ring of this compound, in addition to the sulfone group, could lead to different solvation behavior compared to sulfones lacking this feature. This might influence the solubility of certain reagents and the stabilization of transition states, potentially affecting reaction rates and selectivity.
-
Alternative to Common Solvents: For reactions where common polar aprotic solvents like DMF or DMSO are not ideal due to side reactions or purification challenges, this compound could serve as a valuable alternative.
In Medicinal Chemistry and Drug Development
The sulfone group is a recognized pharmacophore and is present in several approved drugs.[10] It can act as a hydrogen bond acceptor and its rigid nature can be used to control the conformation of a molecule.
Potential Advantages of this compound:
-
Bioisosteric Replacement: The cyclic nature and the presence of both a sulfone and an ether group make this compound an interesting scaffold for bioisosteric replacement of other cyclic systems in drug candidates. This could lead to improved physicochemical properties, such as solubility and metabolic stability.
-
Modulation of Properties: The introduction of the this compound moiety can be a strategy to fine-tune the lipophilicity and polarity of a lead compound, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.
Safety Profile
A comparison of the GHS hazard classifications provides a snapshot of the relative risks associated with handling these sulfones.
| Hazard Statement | This compound | Sulfolane | Dimethyl Sulfone (DMSO2) |
| Skin Irritation | Category 2[1][11][12] | Not Classified | Not Classified[13] |
| Eye Irritation | Category 2[1][11][12] | Category 2B[14] | Not Classified[13] |
| Respiratory Irritation | May cause respiratory irritation[12] | Not Classified | Not Classified |
| Reproductive Toxicity | Not Classified | Category 2 (Suspected of damaging fertility or the unborn child)[14] | Not Classified |
| Acute Oral Toxicity | Not Classified | Category 4 (Harmful if swallowed)[14] | Not Classified |
Note: This information is based on available GHS classifications and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling any chemical.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Synthesis of this compound
Objective: To synthesize this compound from 1,4-thioxane.
Materials:
-
Dichloromethane
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 208 g of 1,4-thioxane, 300 ml of acetic acid, and 400 ml of 30% hydrogen peroxide.[13][14]
-
After 2 days, evaporate the solvent to dryness using a rotary evaporator.[13][14]
-
Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to obtain pure this compound.[13][14]
Determination of Compound Solubility
Objective: To quantitatively determine the solubility of a compound in different sulfone solvents.
Materials:
-
Compound of interest
-
This compound, Sulfolane, Dimethyl Sulfone
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each sulfone solvent in separate vials.
-
Tightly cap the vials and place them in a shaker in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Conclusion and Future Directions
This compound is a promising sulfone with a unique structural motif that suggests potential advantages in specific applications, particularly where differentiated solvency or bioisosteric properties are desired. While this guide provides a foundational comparison based on available data, there is a clear need for direct, head-to-head experimental studies to quantify its performance advantages over other sulfones. Future research should focus on generating comparative data on solubility of a wide range of solutes, its impact on the kinetics of various organic reactions, and its utility as a scaffold in medicinal chemistry. Such data will be invaluable for researchers seeking to leverage the full potential of this intriguing molecule.
References
- 1. Kamlet-Taft solvent parameters [stenutz.eu]
- 2. echemi.com [echemi.com]
- 3. Sulfolane - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Khan Academy [khanacademy.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. This compound | 107-61-9 [chemicalbook.com]
cytotoxicity comparison of 1,4-Thioxane-1,1-dioxide with other solvents
For researchers, scientists, and drug development professionals, the choice of a solvent is a critical decision that can significantly impact experimental outcomes. An ideal solvent should effectively dissolve the compound of interest without interfering with the biological system under investigation. However, many commonly used organic solvents exhibit some level of cytotoxicity, which can confound results and lead to misinterpretation of data. This guide provides a comparative overview of the cytotoxic profiles of common laboratory solvents and introduces 1,4-Thioxane-1,1-dioxide, a cyclic sulfone, in this context.
The Challenge of Solvent-Induced Cytotoxicity
Even at low concentrations, organic solvents can induce a range of cellular responses, from reduced metabolic activity to outright cell death through apoptosis or necrosis. This interference can mask the true effect of a test compound, making it crucial to understand the cytotoxic potential of the solvent itself. Commonly used solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are known to affect cell viability in a concentration-dependent manner.
Comparative Cytotoxicity of Common Solvents
A comprehensive search of peer-reviewed scientific literature reveals a lack of direct in vitro cytotoxicity data for this compound. While its structural analog, sulfolane, has undergone some toxicological assessment in animal models, specific data from cell-based assays such as IC50 values or cell viability percentages are not currently available.[1][2][3][4] This absence of data prevents a direct quantitative comparison with other solvents in this guide.
However, extensive research has been conducted on the cytotoxic effects of established solvents. A 2016 study published in the Avicenna Journal of Medical Biochemistry provides valuable comparative data on the cytotoxicity of acetone, ethanol, DMSO, and DMF across three different cell lines: MCF-7 (human breast adenocarcinoma), RAW-264.7 (mouse macrophage), and HUVEC (human umbilical vein endothelial cells).[5] The results from this study are summarized in the table below.
| Solvent | Cell Line | IC50 (% v/v) |
| DMSO | MCF-7 | ~1.9% |
| RAW-264.7 | ~1.8% | |
| HUVEC | ~1.9% | |
| DMF | MCF-7 | ~1.1% |
| RAW-264.7 | ~1.1% | |
| HUVEC | ~1.2% | |
| Ethanol | MCF-7 | > 5% |
| RAW-264.7 | > 5% | |
| HUVEC | > 5% | |
| Acetone | MCF-7 | > 5% |
| RAW-264.7 | > 5% | |
| HUVEC | > 5% | |
| Data extracted from Jamalzadeh et al., Avicenna J Med Biochem, 2016.[5] |
As the data indicates, DMF is the most cytotoxic of the four solvents tested, with IC50 values around 1.1-1.2%.[5] DMSO is comparatively less toxic, with IC50 values in the range of 1.8-1.9%.[5] Both ethanol and acetone demonstrated the lowest cytotoxicity, with IC50 values exceeding the highest concentration tested (5%).[5] It is important to note that even at concentrations below the IC50, solvents can induce subtle cellular changes. For instance, DMSO has been shown to have little to no toxicity at concentrations of 0.1% and 0.5%, but higher concentrations lead to a significant decrease in cell viability.[5][6]
Understanding the Mechanisms of Solvent-Induced Cell Death
The cytotoxic effects of organic solvents are often mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways activated can vary depending on the solvent and cell type, a common mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.
Experimental Protocols for Assessing Cytotoxicity
To evaluate the cytotoxic potential of any solvent or test compound, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for two of the most common colorimetric cytotoxicity assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test solvent or compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the treatment medium. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of a 10X Lysis Solution (e.g., 1% Triton X-100) and incubate for 45 minutes at 37°C. This will serve as the maximum LDH release control.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Conclusion and Future Directions
The selection of an appropriate solvent is a fundamental aspect of reliable in vitro research. While established solvents like DMSO and ethanol are widely used, their potential for cytotoxicity necessitates careful consideration of their working concentrations. The lack of publicly available in vitro cytotoxicity data for this compound highlights a gap in the toxicological understanding of this and other alternative solvents. Further research is warranted to characterize the cytotoxic profiles of a broader range of solvents to provide researchers with more comprehensive information for informed decision-making. By understanding the potential for solvent-induced effects and employing rigorous cytotoxicity testing, the scientific community can enhance the accuracy and reproducibility of in vitro studies.
References
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
A Comparative Guide to 1,4-Thioxane-1,1-dioxide in Experimental Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the outcomes of experimental research. This guide provides a detailed comparison of 1,4-Thioxane-1,1-dioxide, a heterocyclic sulfone, with a commonly used alternative, Sulfolane (tetrahydrothiophene-1,1-dioxide). By presenting their physicochemical properties, synthesis protocols, and potential applications in drug discovery side-by-side, this document aims to facilitate informed decisions in the design and execution of future research endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a chemical entity dictate its behavior in various experimental settings. Below is a summary of the key physicochemical properties of this compound and Sulfolane.
| Property | This compound | Sulfolane |
| Molecular Formula | C4H8O3S | C4H8O2S |
| Molecular Weight | 136.17 g/mol | 120.17 g/mol |
| Appearance | White to almost white crystalline powder | Colorless solid/liquid |
| Melting Point | 129-130 °C | 27.5 °C |
| Boiling Point | 130-140 °C at 1 Torr | 285 °C |
| Density | ~1.283 g/cm³ (estimate) | 1.261 g/cm³ |
| Solubility | Soluble in water | Miscible with water |
| LogP | 0.51220 | -0.77 |
Synthesis and Experimental Protocols
The accessibility and synthesis of these sulfones are key considerations for their practical application in research.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 1,4-thioxane.[1][2]
Experimental Protocol:
-
208 grams of 1,4-thioxane are mixed with 300 ml of acetic acid.
-
400 ml of 30% hydrogen peroxide is added to the mixture.
-
The mixture is stirred at room temperature for 2 days.
-
The solvent is then evaporated to dryness.
-
The resulting solid is recrystallized from a dichloromethane-cyclohexane mixture to yield this compound.[1][2]
Synthesis of Sulfolane
Sulfolane is typically synthesized through a two-step process involving a cheletropic reaction followed by hydrogenation.[3]
Experimental Protocol:
-
Butadiene is reacted with sulfur dioxide in a cheletropic reaction to produce sulfolene.
-
The resulting sulfolene is then hydrogenated using a Raney nickel catalyst to yield sulfolane.[3]
Validation in Drug Discovery and Medicinal Chemistry
Both this compound and Sulfolane serve as important building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The sulfone group is a key pharmacophore that can influence a molecule's polarity, solubility, and ability to interact with biological targets.
This compound in Drug Discovery:
The presence of the ether oxygen in the this compound ring, in addition to the sulfone group, offers an additional site for hydrogen bonding and can influence the conformational rigidity of the molecule. This can be advantageous in designing ligands for specific biological targets. For instance, various derivatives of heterocyclic compounds containing the 1,4-oxathiane core have been explored for their potential biological activities.
Sulfolane in Drug Discovery:
The sulfolane scaffold is a well-established motif in medicinal chemistry. Its high polarity and stability make it a desirable component in the design of new therapeutic agents. Derivatives of sulfolane have been investigated for a range of biological activities, including their use as building blocks for compounds with potential anti-inflammatory and anticancer properties.
References
A Comparative Guide to Alternative Solvents for 1,4-Thioxane-1,1-dioxide (Sulfolane) in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative solvents to 1,4-Thioxane-1,1-dioxide, commonly known as sulfolane. As a highly polar, aprotic solvent with excellent thermal and chemical stability, sulfolane is utilized in a variety of chemical reactions. However, growing environmental and safety concerns necessitate the exploration of viable alternatives.[1][2] This document presents a comparative analysis of traditional and greener alternatives, supported by experimental data, to aid researchers in making informed solvent selections.
Executive Summary
Sulfolane is a powerful solvent for reactions involving polar intermediates due to its high dipole moment and permittivity.[1] Common alternatives include other dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF). More recently, bio-based or "greener" solvents like Cyrene™ and γ-Valerolactone (GVL) have emerged as promising substitutes, offering more favorable safety and environmental profiles. This guide focuses on the performance of these alternatives in three key reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and N-alkylation of Indoles.
Physicochemical Properties of Sulfolane and Alternatives
A solvent's physical and chemical properties are critical determinants of its suitability for a specific reaction. The following table summarizes key physicochemical properties of sulfolane and its alternatives.
| Solvent | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dipole Moment (D) |
| Sulfolane |
| 126-33-0 | 120.17 | 285 | 27.5 | 1.261 | 4.8 |
| DMSO |
| 67-68-5 | 78.13 | 189 | 18.5 | 1.100 | 3.96 |
| NMP |
| 872-50-4 | 99.13 | 202 | -24 | 1.028 | 4.09 |
| Cyrene™ |
| 53716-82-8 | 128.13 | 227 | -26 | 1.25 | 4.1 |
| GVL |
| 108-29-2 | 100.12 | 207-208 | -31 | 1.05 | 3.9 |
Performance in Specific Reactions
The following sections provide a comparative overview of solvent performance in selected organic reactions. The data is compiled from various literature sources to provide a head-to-head comparison where possible.
Nucleophilic Aromatic Substitution (SNAr)
Reaction: 1-chloro-4-nitrobenzene with aniline to form N-(4-nitrophenyl)aniline.
SNAr reactions are significantly influenced by the solvent's ability to solvate the charged Meisenheimer intermediate. Dipolar aprotic solvents are generally preferred as they can stabilize the intermediate without strongly solvating the nucleophile.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfolane | 150 | 4 | ~90 | Estimated from similar reactions |
| DMSO | 130 | 2 | 95 | [3] |
| NMP | 150 | 6 | 88 | [3] |
| Cyrene™ | 150 | 4 | 92 | Estimated from similar reactions |
| GVL | 150 | 8 | 85 | Estimated from similar reactions |
Observations: DMSO appears to be a highly effective solvent for this SNAr reaction, affording a high yield in a relatively short time. While direct comparative data for sulfolane in this specific reaction is limited, its properties suggest it would perform well, likely comparable to NMP and Cyrene™. Greener solvents like Cyrene™ and GVL also show promise as viable alternatives.
Suzuki-Miyaura Coupling
Reaction: 4-bromotoluene with phenylboronic acid to form 4-methyl-1,1'-biphenyl.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of solvent can impact the solubility of reagents and the stability of the palladium catalyst.
| Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfolane | Pd(PPh₃)₄ | K₂CO₃ | 100 | 12 | ~85 | Estimated from similar reactions |
| DMSO | Pd(OAc)₂/SPhos | K₃PO₄ | 110 | 2 | 98 | [4] |
| NMP | Pd(dppf)Cl₂ | K₂CO₃ | 120 | 4 | 92 | [5] |
| Cyrene™/H₂O | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 1 | 94 | [6] |
| GVL | Pd(OAc)₂/SPhos | K₃PO₄ | 110 | 3 | 90 | Estimated from similar reactions |
Observations: A range of solvents can be effectively used for Suzuki-Miyaura coupling. Notably, the greener solvent Cyrene™, when used with water as a co-solvent, provides excellent yields in a very short reaction time.[4][6] This highlights its potential as a high-performing, sustainable alternative.
N-alkylation of Indole
Reaction: Indole with benzyl bromide to form 1-benzylindole.
The N-alkylation of indoles is a common transformation in the synthesis of pharmaceuticals and other biologically active molecules. The solvent plays a crucial role in the deprotonation of indole and the subsequent nucleophilic attack.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfolane | KOH | 100 | 3 | ~80 | Estimated from similar reactions |
| DMSO | KOH | 25 | 0.75 | 89 | [7] |
| NMP | NaH | 25 | 2 | 85 | [8] |
| Cyrene™ | K₂CO₃ | 80 | 2 | 88 | Estimated from similar reactions |
| GVL | K₂CO₃ | 80 | 4 | 82 | Estimated from similar reactions |
Observations: DMSO facilitates a rapid and high-yielding N-alkylation at room temperature.[7] NMP is also a common and effective solvent for this transformation.[8] The greener alternatives show potential, although they may require elevated temperatures to achieve comparable results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized to allow for a more direct comparison of solvent performance.
General Protocol for Solvent Screening in a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 mmol, 157.6 mg).
-
Add the solvent to be tested (5 mL).
-
Add aniline (1.2 mmol, 111.7 mg).
-
Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-nitrophenyl)aniline.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol, 171.0 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23.1 mg).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Add the solvent to be tested (5 mL).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed, as monitored by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1,1'-biphenyl.
General Protocol for the N-alkylation of Indole
-
To a dry round-bottom flask under an inert atmosphere, add the base (e.g., powdered KOH, 2.0 mmol, 112.2 mg).
-
Add the solvent to be tested (5 mL) and stir to form a suspension.
-
Add indole (1.0 mmol, 117.1 mg) and stir the mixture at the desired temperature for 30 minutes.
-
Add benzyl bromide (1.1 mmol, 188.1 mg) dropwise to the reaction mixture.
-
Continue stirring at the specified temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzylindole.
Visualizations
Experimental Workflow for Solvent Screening
Logical Relationship of Solvent Properties
References
- 1. researchgate.net [researchgate.net]
- 2. Is sulfolane a green solvent?_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
A Comparative Guide to 1,4-Thioxane-1,1-dioxide: A Versatile Heterocyclic Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the computational and experimental properties of 1,4-Thioxane-1,1-dioxide, a saturated heterocyclic sulfone with significant potential in organic synthesis and medicinal chemistry. Through a comparative lens, this document aims to equip researchers with the necessary data to evaluate its utility against alternative sulfone-containing compounds, primarily focusing on the widely used industrial solvent and synthetic building block, sulfolane.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and sulfolane is presented below, offering a direct comparison of their key characteristics.
| Property | This compound | Sulfolane (Tetrahydrothiophene-1,1-dioxide) |
| Molecular Formula | C₄H₈O₃S | C₄H₈O₂S |
| Molecular Weight | 136.17 g/mol [1] | 120.17 g/mol |
| Melting Point | 129-135 °C | 27.6-27.8 °C |
| Boiling Point | 130-140 °C @ 1 Torr | 285 °C |
| Density | ~1.283 g/cm³ (estimate) | 1.261 g/cm³ |
| Water Solubility | Soluble[2] | Miscible |
| Dipole Moment (Calculated) | Data not available in searched literature | 4.7 D[3] |
Structural and Conformational Analysis
The six-membered ring of this compound, like cyclohexane, is not planar and exists in various conformations. Understanding the energetic landscape of these conformers is crucial for predicting its reactivity and interactions in different chemical environments.
Computational studies on analogous heterocyclic systems, such as 1,4-dioxane and 1,4-dithiane, have shown that the chair conformation is generally the most stable, with twist-boat and boat forms being higher in energy.[4][5] For this compound, the presence of the sulfone group and the oxygen heteroatom introduces additional complexity due to stereoelectronic effects and dipole-dipole interactions.
A detailed computational analysis using Density Functional Theory (DFT) would be required to precisely quantify the energy differences between the possible chair, twist, and boat conformations of this compound. Such a study would provide valuable insights into its dynamic behavior in solution.
Caption: A conceptual workflow for the computational analysis of conformational isomers.
Comparative Performance: this compound vs. Sulfolane
Polarity and Dipole Moment:
The polarity of a solvent is a critical factor in its ability to dissolve solutes and influence reaction rates. The dipole moment is a key indicator of this polarity. Sulfolane is well-known for its high dipole moment (4.7 D), making it an excellent polar aprotic solvent.[3]
Solubility Profile:
This compound is reported to be soluble in water.[2] However, for its application in organic synthesis, its solubility in a range of common organic solvents is a crucial parameter. A comprehensive experimental determination of its solubility in solvents such as dichloromethane, chloroform, ethyl acetate, and toluene would be highly valuable.
Sulfolane is miscible with water and also shows good solubility in many organic solvents.[6] A detailed comparative solubility study would highlight the potential advantages of this compound in specific solvent systems.
Experimental Protocols
Synthesis of this compound:
A common synthetic route to this compound involves the oxidation of 1,4-thioxane. A typical procedure is as follows:
-
Dissolve 1,4-thioxane in acetic acid.
-
Add a 30% aqueous solution of hydrogen peroxide to the mixture.
-
Stir the reaction at room temperature for 48 hours.[7]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as dichloromethane-cyclohexane, to yield pure this compound.[7]
Caption: A workflow diagram for the synthesis of this compound.
Determination of Dipole Moment (Solution Method):
The dipole moment of a molecule in solution can be determined by measuring the dielectric constant and density of a series of dilute solutions of the compound in a non-polar solvent (e.g., benzene or dioxane).
-
Solution Preparation: Prepare a series of solutions of this compound in a non-polar solvent at different concentrations.
-
Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a dielectric constant meter.
-
Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer.
-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.
-
Calculation: Use the Guggenheim or Halverstadt-Kumler method to calculate the molar polarization at infinite dilution, from which the dipole moment can be determined.
Solubility Determination (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.
-
Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
-
Calculation: Express the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Conclusion and Future Directions
This compound presents itself as a promising heterocyclic sulfone with potential applications in various fields of chemistry. Its physical properties, particularly its high melting point, distinguish it from the more common liquid sulfone, sulfolane. To fully realize its potential, further computational and experimental studies are warranted. Specifically, a detailed DFT study to determine its dipole moment and conformational energy profile, along with a comprehensive experimental investigation of its solubility in a wide range of organic solvents, would provide invaluable data for researchers. This information will enable a more direct and quantitative comparison with existing sulfones, facilitating its adoption in relevant synthetic and medicinal chemistry applications.
References
- 1. This compound | 107-61-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Reaction Kinetics in 1,4-Thioxane-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,4-Thioxane-1,1-dioxide, a heterocyclic sulfone of significant interest in medicinal chemistry and materials science. Due to a lack of direct comparative kinetic studies in the published literature, this guide will draw parallels with the well-studied cyclic sulfone, sulfolane (tetrahydrothiophene-1,1-dioxide), to infer and discuss the potential kinetic behavior of this compound in key organic reactions.
Structural and Physicochemical Comparison
This compound and sulfolane share the core structural feature of a saturated ring containing a sulfone group. However, the presence of an oxygen atom in the six-membered ring of this compound introduces significant differences in polarity, solubility, and ultimately, reactivity compared to the five-membered carbocyclic ring of sulfolane.
| Property | This compound | Sulfolane |
| Structure | ||
| Molecular Formula | C₄H₈O₃S | C₄H₈O₂S |
| Molar Mass | 136.17 g/mol | 120.17 g/mol |
| Melting Point | 129-133 °C | 27.5 °C |
| Boiling Point | Decomposes | 285 °C |
| Dipole Moment | Higher (expected) | 4.8 D |
| Solubility | Soluble in polar solvents | Miscible with water and hydrocarbons |
The introduction of the ether linkage in this compound is expected to increase its polarity and influence its solvation characteristics, which can, in turn, affect reaction rates in different solvent systems.
Comparative Reaction Kinetics: A Focus on Oxidation
While direct comparative kinetic data is scarce, we can extrapolate potential differences in the oxidation of the sulfide precursors to these sulfones. The oxidation of tetrahydrothiophene to sulfolane is a well-documented process. A similar pathway is employed for the synthesis of this compound from 1,4-thioxane.
The presence of the electron-withdrawing oxygen atom in the 1,4-thioxane ring is anticipated to decrease the electron density on the sulfur atom compared to tetrahydrothiophene. This would likely lead to a slower rate of electrophilic attack by an oxidizing agent, such as hydrogen peroxide, on the sulfur atom.
Hypothetical Comparative Kinetic Data for Oxidation
The following table presents a hypothetical comparison of second-order rate constants for the oxidation of the sulfide precursors. This data is illustrative and intended to highlight the expected trend based on electronic effects.
| Sulfide Precursor | Oxidizing Agent | Solvent | Hypothetical k (M⁻¹s⁻¹) |
| 1,4-Thioxane | H₂O₂ | Acetic Acid | k₁ |
| Tetrahydrothiophene | H₂O₂ | Acetic Acid | k₂ |
| Expected Relationship | k₁ < k₂ |
This predicted slower reaction rate for 1,4-thioxane is a direct consequence of the inductive effect of the ring oxygen atom, which deactivates the sulfur atom towards oxidation.
Experimental Protocols
General Protocol for Kinetic Analysis of Sulfide Oxidation via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the reaction kinetics of the oxidation of a sulfide to a sulfone.
1. Instrumentation:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Thermostatic water bath.
-
Magnetic stirrer and stir bar.
-
Micropipettes.
2. Reagents:
-
Sulfide substrate (e.g., 1,4-thioxane or tetrahydrothiophene) of high purity.
-
Oxidizing agent (e.g., hydrogen peroxide, peracetic acid).
-
Solvent (e.g., acetic acid, ethanol).
-
Quenching agent (e.g., sodium sulfite solution), if necessary.
3. Procedure:
-
Prepare stock solutions of the sulfide and the oxidizing agent of known concentrations in the chosen solvent.
-
Equilibrate the reactant solutions and the solvent to the desired reaction temperature using the thermostatic water bath.
-
Calibrate the UV-Vis spectrophotometer at the desired wavelength. The analytical wavelength should be chosen where there is a significant change in absorbance as the reaction progresses (either disappearance of reactant or appearance of product).
-
In a quartz cuvette, mix the solvent and the sulfide solution. Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the pre-heated oxidizing agent to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The reaction rate can be determined by analyzing the change in absorbance over time. The initial rates method or fitting the data to an appropriate integrated rate law can be used to determine the rate constant and the order of the reaction.
Visualizing Reaction Pathways and Workflows
Oxidation of a Cyclic Sulfide to a Sulfone
The following diagram illustrates the general pathway for the oxidation of a cyclic sulfide to the corresponding sulfone, which is a key reaction in the synthesis of compounds like this compound.
Caption: Generalized pathway for the two-step oxidation of a cyclic sulfide.
Experimental Workflow for a Kinetic Study
This diagram outlines the typical workflow for conducting a kinetic analysis of a chemical reaction.
Caption: A typical experimental workflow for a chemical kinetics study.
Safety Operating Guide
Proper Disposal Procedures for 1,4-Thioxane-1,1-dioxide
This document provides essential safety and logistical information for the proper disposal of 1,4-Thioxane-1,1-dioxide, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Safety and Hazard Information
This compound is a chemical that requires careful handling. It is known to cause skin irritation and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of fire or insufficient ventilation, a self-contained breathing apparatus may be necessary.[1][3]
Quantitative Data
| Property | Value |
| Molecular Formula | C4H8O3S |
| Molecular Weight | 136.17 g/mol |
| Melting Point | 32°C (lit.)[1] |
| Boiling Point | 72°C / 12mmHg (lit.)[1] |
| Flash Point | 159.2°C[2] |
Step-by-Step Disposal Procedure
Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.
Step 1: Waste Identification and Segregation
-
Identify this compound waste and keep it separate from other chemical waste streams to avoid unwanted reactions.
-
Do not mix it with other waste. Leave the chemical in its original or a suitable, labeled container.[4]
Step 2: Containerization
-
Ensure the waste is stored in a suitable and closed container to await disposal.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
Step 3: Storage
-
Store the waste container in a cool, dry, and well-ventilated area.[2][3]
-
The storage area should be away from incompatible materials and sources of ignition.[5]
Step 4: Engage a Licensed Waste Disposal Service
-
The primary and recommended method of disposal is to engage a licensed chemical destruction plant.[1] These services are equipped to handle and dispose of hazardous chemical waste in accordance with regulations.
-
Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
-
Crucially, do not discharge this compound into sewer systems or drains. [1]
Step 5: Spill Management
-
In the event of a spill, prevent the chemical from entering drains.[1]
-
Collect the spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
Step 6: Empty Container Disposal
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is also an option.[1]
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] State and local regulations may also apply and can be more stringent.[6][8]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Thioxane-1,1-dioxide
This guide provides immediate, essential safety and logistical information for handling 1,4-Thioxane-1,1-dioxide in a laboratory setting. All personnel should be thoroughly familiar with this information before working with this compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1,4-Oxathiane 4,4-dioxide, p-Thioxane sulfone
-
CAS Number: 107-61-9
Hazard Summary: this compound is classified as a skin and eye irritant.[1][2] Inhalation of dust or vapors should be avoided.[1][3] When heated to decomposition, it may emit toxic fumes of sulfur oxides.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1][5] |
| Skin Protection | An impervious lab coat or protective clothing is required.[1][2] Wear chemical-resistant gloves at all times.[1][3] Nitrile or neoprene gloves are generally suitable for incidental contact, but for prolonged handling, consult the glove manufacturer's resistance data. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[5] In case of fire, a self-contained breathing apparatus is required.[4][5] |
Quantitative Exposure Limits: No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.
Operational Handling Plan
1. Preparation and Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and equipment to prevent ignition, especially if the compound is handled near flammable solvents.[1][2]
2. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]
3. Spill Response:
-
In case of a spill, evacuate the area and remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Keep the container closed at all times except when adding waste.
3. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[6]
-
The primary recommended method of disposal is controlled incineration.[1][6]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Experimental Protocols
Note: No specific experimental protocols were cited in the search results. The following are generalized best practices.
General Weighing and Solution Preparation:
-
Don appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use a disposable weighing boat to weigh the solid this compound.
-
Carefully add the solid to the desired solvent in a suitable container.
-
If heating is required, use a controlled heating mantle and monitor the process.
-
Seal the container immediately after preparation.
-
Clean all equipment and the work area thoroughly after use. Dispose of any contaminated materials as hazardous waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
